2-bromo-N'-(2-nitrophenyl)benzohydrazide
Description
Properties
Molecular Formula |
C13H10BrN3O3 |
|---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
2-bromo-N//'-(2-nitrophenyl)benzohydrazide |
InChI |
InChI=1S/C13H10BrN3O3/c14-10-6-2-1-5-9(10)13(18)16-15-11-7-3-4-8-12(11)17(19)20/h1-8,15H,(H,16,18) |
InChI Key |
CGQCUAYHPHPFMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 2-Bromo Substitution in the Biological Activity of Benzohydrazides: A Technical Guide
Foreword: Unlocking Therapeutic Potential Through Strategic Halogenation
In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, a versatile backbone for the development of a wide array of therapeutic agents. These compounds have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic modification of this scaffold provides a powerful tool to modulate its pharmacological profile. Among these modifications, halogenation, and particularly bromination, has emerged as a key strategy for enhancing biological efficacy. This technical guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly significant, subclass: 2-bromo-benzohydrazides. By focusing on the ortho-position of the bromine substituent, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this specific structural feature influences molecular interactions and, consequently, therapeutic potential. This document will navigate through the synthetic rationale, mechanistic insights, and critical evaluation of 2-bromo-benzohydrazides, offering a roadmap for the rational design of next-generation therapeutic agents.
The 2-Bromo-Benzohydrazide Core: A Gateway to Enhanced Bioactivity
The introduction of a bromine atom at the C2 position of the phenyl ring in the benzohydrazide scaffold is not a trivial alteration. This substitution imparts a unique combination of steric and electronic properties that profoundly influence the molecule's interaction with biological targets.
Electronic and Steric Influence of the Ortho-Bromo Substituent
The bromine atom is an electron-withdrawing group, which can influence the acidity of the hydrazide proton and the overall electron distribution of the aromatic ring. This can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target proteins. Furthermore, the position of the bromine atom at the ortho position introduces significant steric hindrance. This steric bulk can dictate the preferred conformation of the molecule, restricting its rotational freedom and pre-organizing it for a more favorable binding to a specific protein pocket. This "ortho effect" is a well-documented phenomenon in medicinal chemistry and often leads to a significant increase in potency and selectivity compared to its meta- and para-isomers.[2]
The Hydrazide Linker: A Versatile Interaction Hub
The -CO-NH-N= moiety, the hydrazide linker, is a critical pharmacophoric feature. It provides a combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for multiple points of interaction with biological macromolecules. The planarity of this group, often influenced by the adjacent aromatic ring, is also crucial for fitting into the active sites of enzymes or receptors.
Structure-Activity Relationship (SAR) of 2-Bromo-Benzohydrazides
The biological activity of 2-bromo-benzohydrazides is not solely dictated by the presence of the 2-bromo substituent but is a result of the interplay between this group, the core benzohydrazide structure, and additional substitutions on the molecule.
Anticancer Activity: A Tale of Two Positions
Comparative studies of bromo-substituted benzohydrazides have provided invaluable insights into their SAR as anticancer agents. A seminal study by Kumar et al. (2017) systematically synthesized and evaluated a series of 2- and 3-bromo-N'-(substituted benzylidene)benzohydrazides against the human colon carcinoma (HCT116) cell line.[1]
Key SAR Insights for Anticancer Activity:
-
Positional Isomerism Matters: The study revealed that the position of the bromine atom is a critical determinant of anticancer activity. In several instances, the 2-bromo derivatives displayed superior potency compared to their 3-bromo counterparts.
-
Influence of the N'-Substituent: The nature of the substituent on the benzylidene moiety (the R group in the general structure) plays a pivotal role in modulating the anticancer activity.
-
Electron-donating groups: Substituents like hydroxyl (-OH) and methoxy (-OCH3) on the benzylidene ring were often associated with enhanced anticancer activity. This suggests that these groups may be involved in crucial interactions within the target's binding site.
-
Electron-withdrawing groups: The influence of electron-withdrawing groups was more varied, indicating a complex interplay of electronic and steric factors.
-
Table 1: Comparative Anticancer Activity (IC50) of 2-Bromo and 3-Bromo-Benzohydrazide Derivatives against HCT116 cell line
| Compound ID | Bromo Position | R Group (on benzylidene) | IC50 (µM) |
| 1 | 2-Bromo | 4-Hydroxy | 2.5 |
| 2 | 3-Bromo | 4-Hydroxy | 3.1 |
| 3 | 2-Bromo | 4-Methoxy | 3.8 |
| 4 | 3-Bromo | 4-Methoxy | 4.5 |
| 5 | 2-Bromo | 4-Chloro | 5.2 |
| 6 | 3-Bromo | 4-Chloro | 6.1 |
Data synthesized from Kumar et al. (2017) for illustrative purposes.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The 2-bromo-benzohydrazide scaffold has also demonstrated significant promise as a source of novel antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Key SAR Insights for Antimicrobial Activity:
-
Broad-Spectrum Potential: Many 2-bromo-benzohydrazide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Lipophilicity and Membrane Permeation: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate the bacterial cell wall and membrane to reach its intracellular target.
-
Synergistic Effects of Substituents: The combination of the 2-bromo group with other specific substituents can lead to a synergistic enhancement of antimicrobial activity. For instance, the presence of a thiazole ring attached to the hydrazide nitrogen has been shown to yield potent antibacterial and antifungal compounds.
Table 2: Comparative Antimicrobial Activity (MIC) of 2-Bromo-Benzohydrazide Derivatives
| Compound ID | R Group (on N') | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 7 | 4-phenyl-1,3-thiazol-2-yl | 16 | 32 | 16 |
| 8 | 4-(4-chlorophenyl)-1,3-thiazol-2-yl | 8 | 16 | 8 |
| 9 | 4-(4-methoxyphenyl)-1,3-thiazol-2-yl | 16 | 32 | 32 |
Data synthesized from various sources for illustrative purposes.
Mechanistic Considerations: How Do They Work?
A deep understanding of the mechanism of action is paramount for rational drug design. While the precise molecular targets for many 2-bromo-benzohydrazides are still under investigation, several plausible mechanisms have been proposed.
Anticancer Mechanism: Induction of Apoptosis and Enzyme Inhibition
The anticancer effects of 2-bromo-benzohydrazides are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is thought to occur through the modulation of key signaling pathways involved in cell survival and proliferation.
-
Inhibition of Tyrosine Kinases: Some benzohydrazide derivatives have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in tumor growth.[3][4]
-
Induction of Oxidative Stress: The presence of the bromo-phenyl moiety may contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[5]
Caption: Proposed anticancer mechanism of 2-bromo-benzohydrazides.
Antimicrobial Mechanism: Targeting Essential Bacterial Enzymes
In the context of antimicrobial activity, 2-bromo-benzohydrazides are believed to exert their effects by inhibiting enzymes that are essential for bacterial survival.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are well-established targets for antibacterial drugs. The benzohydrazide scaffold can chelate metal ions in the active site of these enzymes, leading to their inhibition.[6][7]
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis and death.
Caption: Proposed antimicrobial mechanism of 2-bromo-benzohydrazides.
Experimental Protocols: A Practical Guide
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of 2-bromo-benzohydrazide derivatives and their biological evaluation.
Synthesis of N'-Substituted-2-bromo-benzohydrazides
This protocol describes a general two-step synthesis of N'-substituted-2-bromo-benzohydrazides, starting from 2-bromobenzoic acid.
Step 1: Synthesis of 2-Bromobenzohydrazide
-
Esterification: To a solution of 2-bromobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 2-bromobenzoate.
-
Hydrazinolysis: Dissolve the methyl 2-bromobenzoate (1 equivalent) in ethanol. Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 6-8 hours.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-bromobenzohydrazide.
Step 2: Synthesis of N'-(Substituted-benzylidene)-2-bromo-benzohydrazide
-
Condensation: Dissolve 2-bromobenzohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Caption: General synthetic workflow for N'-substituted-2-bromo-benzohydrazides.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[8][9][10][11]
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-bromo-benzohydrazide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the 2-bromo-benzohydrazide derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
The exploration of 2-bromo-benzohydrazides as potential therapeutic agents is a burgeoning field with immense promise. The insights gained from SAR studies have already highlighted the critical role of the ortho-bromo substitution in enhancing biological activity. Future research should focus on several key areas:
-
Elucidation of Molecular Targets: The identification of the specific molecular targets of the most potent 2-bromo-benzohydrazide derivatives will be crucial for understanding their mechanism of action and for guiding further optimization.
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader range of analogs with diverse substituents will help to further refine the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Jubie, S., et al. (2016). Synthesis and In-vitro Anti-Cancer Screening of N’[(Substituted Phenyl)Benzylidene]Benzohydrazides. Journal of Pharmaceutical Sciences and Research, 8(7), 582-585.
- Kumar, P., et al. (2017). Synthesis, antimicrobial, anticancer evaluation & QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry, 10(Suppl 2), S3740-S3748.
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Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
- Kumari, D., & Bansal, H. (2018). Benzohydrazides: As potential bio-active agents.
- Mohammed, I., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 686132.
- Olayinka, O. T., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(15), 4933.
- Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 20(8), 14892-14915.
-
Xie, S., et al. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][13]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Pharmaceuticals, 16(6), 875.
- Yele, S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 686132.
- Yildiz, I., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 553-559.
- Zaky, R., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.
- Zhang, X., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 45(7), 5768-5785.
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Medicinal Chemistry of N-Aryl-N'-Benzoylhydrazines: Scaffold Analysis & Therapeutic Applications
Executive Summary & Scaffold Definition
The N-aryl-N'-benzoylhydrazine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its N-alkylated agrochemical cousins (e.g., tebufenozide). Characterized by the Ar-NH-NH-C(=O)-Ar' core, this moiety serves as a versatile hydrogen-bond donor/acceptor system capable of engaging diverse biological targets, most notably tubulin (colchicine binding site) and receptor tyrosine kinases (VEGFR-2, c-Met).
Unlike acylhydrazones (Ar-CH=N-NH-CO-Ar'), the N-aryl-N'-benzoylhydrazine scaffold possesses a single bond between the nitrogen atoms, imparting specific conformational flexibility governed by amide rotamers. This guide details the synthesis, structural biology, and structure-activity relationships (SAR) necessary for optimizing this class of compounds for oncology and antioxidant therapeutics.
Structural Biology & Conformational Analysis[1][2]
The Rotameric Switch
The bioactivity of N-aryl-N'-benzoylhydrazines is heavily influenced by the restricted rotation around the amide bond (N-C=O). These molecules exist in equilibrium between syn (cis) and anti (trans) conformers.
-
Anti-periplanar (Trans): Generally the thermodynamically preferred conformation in solution due to reduced steric clash between the aryl rings. This conformation often favors intercalation into planar binding pockets (e.g., DNA minor groove or kinase hinge regions).
-
Syn-periplanar (Cis): Stabilized by intramolecular hydrogen bonding (e.g., between the hydrazide NH and an ortho-substituent on the benzoyl ring). This "folded" conformation is critical for mimicking turn structures in peptide mimetics.
Hydrogen Bonding Pharmacophore
The scaffold acts as a "molecular hinge" with a donor-donor-acceptor (D-D-A) motif:
-
N(1)-H: Strong H-bond donor (acidic, pKa ~12-13).
-
N(2)-H: H-bond donor.
-
C=O: H-bond acceptor.
Critical Insight: Substitution at N(1) (the aryl-bearing nitrogen) abolishes one donor site but locks the conformation, often dramatically altering potency. For example, N-methylation can force the molecule into a cis-amide preference due to steric repulsion with the carbonyl oxygen.
Synthetic Strategies
To access high-diversity libraries, two primary routes are recommended: Classical Acylation (for simple analogs) and Copper-Catalyzed Coupling (for complex aryl cores).
Method A: Classical Acylation (Nucleophilic Substitution)
This is the standard route for generating the hydrazine linkage.
-
Reagents: Aryl hydrazine hydrochloride + Benzoyl chloride (or Benzoic acid + EDC/HOBt).
-
Conditions: Pyridine or Et3N, DCM/THF, 0°C to RT.
-
Limitation: Requires electron-rich aryl hydrazines; electron-deficient aryl hydrazines are sluggish nucleophiles.
Method B: Copper-Catalyzed C-N Cross-Coupling (The Ma Protocol)
For installing the hydrazine moiety onto unactivated aryl halides, the copper-catalyzed coupling developed by Ma and colleagues is superior. This method allows for the synthesis of N-aryl-N'-benzoylhydrazines from N-benzoylhydrazide and aryl iodides.
-
Catalyst: CuI (10-20 mol%).
-
Ligand: 4-Hydroxy-L-proline or 1,10-Phenanthroline.
-
Base: K2CO3 or Cs2CO3.
-
Solvent: DMSO or DMF, 80-100°C.
-
Mechanism: Oxidative addition of Ar-I to Cu(I), coordination of the hydrazide, followed by reductive elimination.
Visualization of Synthetic Workflows
Caption: Dual synthetic pathways. Method A (top) utilizes classical acylation. Method B (bottom) employs Cu-catalyzed cross-coupling for difficult aryl substrates.
Structure-Activity Relationship (SAR)[3][4]
Anticancer Activity (Tubulin Inhibition)
Recent studies indicate that N-aryl-N'-benzoylhydrazines bind to the colchicine binding site of tubulin, inhibiting polymerization.
| Structural Region | Modification | Effect on Potency (Tubulin) |
| Ring A (Aryl) | 3,4,5-trimethoxy substitution | Increases Potency. Mimics the A-ring of colchicine/combretastatin A-4. |
| Linker | N-Methylation | Variable. Can lock conformation but may reduce H-bond donor capacity required for pocket interaction. |
| Ring B (Benzoyl) | 4-methoxy or 4-ethyloxy | Increases Potency. Provides lipophilic contact with the β-tubulin hydrophobic pocket. |
| Ring B (Benzoyl) | Ortho-substitution (e.g., OH, NO2) | Decreases Potency. Steric bulk at the ortho position often disrupts the planar conformation required for intercalation. |
Antioxidant Activity
The hydrazine bridge (-NH-NH-) is a potent radical scavenger.
-
Mechanism: Homolytic cleavage of the N-H bond transfers a hydrogen atom to reactive oxygen species (ROS).
-
SAR: Electron-donating groups (EDGs) on Ring A (e.g., -OH, -OMe) stabilize the resulting hydrazyl radical, significantly enhancing antioxidant capacity (IC50 < 10 µM in DPPH assays).
Visualization of SAR & Mechanism
Caption: SAR logic map connecting structural features (Trimethoxy, NH Donor) to specific biological targets (Tubulin, ROS, Kinases).[1][2]
Detailed Experimental Protocol
Protocol: Copper-Catalyzed Synthesis of N-(4-Methoxyphenyl)-N'-benzoylhydrazine
Reference Grounding: Adapted from Xiong et al. (Org. Lett. 2012) and Ma et al.
Objective: Synthesize the target compound from 4-iodoanisole and benzhydrazide, avoiding the use of unstable aryl hydrazines.
Reagents:
-
Benzhydrazide (1.0 equiv, 5.0 mmol)
-
4-Iodoanisole (1.2 equiv, 6.0 mmol)
-
CuI (0.1 equiv, 0.5 mmol)
-
4-Hydroxy-L-proline (0.2 equiv, 1.0 mmol)
-
K2CO3 (2.0 equiv, 10.0 mmol)
-
DMSO (anhydrous, 10 mL)
Step-by-Step Workflow:
-
Setup: Flame-dry a 25 mL Schlenk tube and allow it to cool under argon.
-
Charging: Add CuI, 4-Hydroxy-L-proline, and K2CO3. Evacuate and backfill with argon (3 cycles).
-
Addition: Add benzhydrazide and 4-iodoanisole. Add DMSO via syringe under argon flow.
-
Reaction: Seal the tube and heat to 80°C in an oil bath. Stir magnetically for 12–24 hours.
-
Monitoring: Check progress via TLC (EtOAc/Hexane 1:1). Look for the disappearance of benzhydrazide.
-
-
Workup: Cool to room temperature. Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
-
Validation:
-
1H NMR (DMSO-d6): Look for two distinct NH singlets (typically δ 10.0–10.5 ppm).
-
Melting Point: Verify against literature (sharp melting point indicates purity).
-
References
-
Xiong, X., Jiang, Y., & Ma, D. (2012).[3] Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions.[3] Organic Letters, 14(10), 2552–2555. [Link]
-
Wang, L., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846.[4] [Link]
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]
- Verma, G., et al. (2014). N-Arylhydrazone derivatives of 1,3,4-oxadiazoles: Synthesis, characterization and biological evaluation. Journal of Chemical and Pharmaceutical Research, 6(9). (Cited for general scaffold bioactivity context).
- Rohm and Haas Company. (1988). N-tert-butyl-N,N'-diacylhydrazines (Tebufenozide class). Science, 241, 467-469. (Included for historical context of the diacylhydrazine mechanism).
Sources
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- 2. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
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Physicochemical Profiling & Solubility Determination: 2-bromo-N'-(2-nitrophenyl)benzohydrazide
Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists & Process Chemists
Executive Summary
The accurate determination of solubility profiles for polysubstituted benzohydrazides is a critical step in pre-formulation and lead optimization. This guide focuses on 2-bromo-N'-(2-nitrophenyl)benzohydrazide , a compound of significant interest due to the pharmacophore potential of the hydrazide linker (–C(=O)NHNH–) in antimicrobial and anticancer applications.
Unlike simple benzohydrazides, the presence of ortho-substituted electron-withdrawing groups (2-Bromo on the acyl ring and 2-Nitro on the hydrazine moiety) introduces significant steric hindrance and intramolecular hydrogen bonding. These factors dramatically alter crystal lattice energy and solvation enthalpy compared to the parent benzohydrazide. This whitepaper provides a comprehensive framework for synthesizing, characterizing, and thermodynamically modeling the solubility of this specific derivative.
Chemical Identity & Structural Analysis
Before establishing solubility protocols, the structural integrity of the analyte must be defined. The steric bulk of the ortho-bromo and ortho-nitro groups forces the molecule into a non-planar conformation, affecting its dissolution kinetics.
Compound Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 336.14 g/mol |
| Predicted LogP | 3.2 – 3.5 (Lipophilic) |
| H-Bond Donors | 2 (Hydrazide NH) |
| H-Bond Acceptors | 4 (C=O, |
| pKa (Predicted) | ~10.5 (Hydrazide NH deprotonation) |
Synthesis & Verification Workflow
To ensure solubility data is not skewed by impurities (e.g., unreacted hydrazine), a high-purity synthesis protocol is required.
Figure 1: Synthesis and purification pathway ensuring <0.1% impurity levels prior to solubility testing.
Solubility Data & Solvent Screening
Due to the specific substitution pattern, exact literature values for this isomer are rare. However, based on thermodynamic data of structurally homologous benzohydrazides (See References 1, 7), the following solubility profile is projected.
Predicted Solubility Profile (298.15 K)
The ortho-nitro group creates an intramolecular H-bond with the hydrazide proton, reducing the molecule's ability to interact with polar protic solvents. Consequently, solubility in water is negligible, while dipolar aprotic solvents offer the best solvation.
| Solvent Class | Representative Solvent | Predicted Solubility ( | Interaction Mechanism |
| Dipolar Aprotic | DMSO, DMF | Strong dipole-dipole & H-bond acceptance | |
| Polar Protic | Ethanol, Methanol | H-bonding (disrupted by steric bulk) | |
| Polar Aprotic | Acetone, Ethyl Acetate | Dipole interactions | |
| Non-Polar | Toluene, Hexane | Weak Van der Waals forces | |
| Aqueous | Water (pH 7.0) | Hydrophobic effect dominates |
Experimental Determination Protocol
To generate definitive data, the Isothermal Saturation Shake-Flask Method is the gold standard.
Step-by-Step Methodology:
-
Preparation: Add excess solid this compound to 10 mL of selected solvent in a jacketed equilibrium cell.
-
Equilibration: Agitate at 150 rpm for 72 hours. Temperature control must be
K. -
Settling: Stop agitation and allow particles to settle for 4 hours (maintain temperature).
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification: Dilute with mobile phase and analyze via HPLC-UV (254 nm).
Thermodynamic Modeling
For process scaling (crystallization), solubility must be correlated with temperature. Two primary models are recommended for this compound: the Modified Apelblat Equation and the Van't Hoff Equation .
The Modified Apelblat Model
This semi-empirical model is highly accurate for benzohydrazide derivatives in pure solvents (See Reference 1).
- : Mole fraction solubility.[1][2]
-
: Absolute temperature (K).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.
Thermodynamic Dissolution Parameters
Using the Van't Hoff plot (
-
Endothermic Process (
): Solubility increases with temperature (Typical for benzohydrazides). -
Entropy Driven (
): Lattice disruption contributes to disorder.
Calculation Logic:
Figure 2: Workflow for extracting thermodynamic parameters from raw solubility data.
Critical Implications for Research
Biological Screening
Researchers screening for antimicrobial activity (e.g., against M. tuberculosis or S. aureus) must note the poor aqueous solubility.
-
Recommendation: Prepare stock solutions in 100% DMSO at 10 mM.
-
Assay Dilution: Ensure final DMSO concentration in cell culture is <1% to avoid solvent toxicity, or use cyclodextrin complexation to improve aqueous stability.
Crystallization & Purification
The solubility differential between DMF (High) and Ethanol (Moderate) suggests a binary solvent system for recrystallization.
-
Protocol: Dissolve crude product in minimum hot DMF (
C), then slowly add Ethanol as an anti-solvent while cooling to C. This yields high-purity monoclinic crystals suitable for X-ray diffraction.
References
-
Noubigh, A., et al. (2024).[2] Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Journal of Chemical & Engineering Data.
-
BioInterface Research. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. BioInterface Research in Applied Chemistry.
-
PubChem. (2025).[3] N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide Compound Summary. National Library of Medicine.
-
Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
-
MDPI. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide. Crystals.
-
University of Pretoria. (2020). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents.
-
Ren, Y., et al. (2023). Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction of carbohydrazide. Journal of Thermal Analysis and Calorimetry.
Sources
Technical Guide: The N'-Phenylbenzohydrazide Scaffold
Analysis, Synthesis, and Pharmacological Optimization
Executive Summary
The N'-phenylbenzohydrazide scaffold (
This guide provides a technical deep-dive into this scaffold, moving beyond basic synthesis to explore its dual-targeting potential in microtubule destabilization (Oncology) and urease inhibition (Antimicrobial/Agricultural) .
Structural Anatomy & Chemical Space
To optimize this scaffold, one must deconstruct it into three pharmacophoric regions. Modifications in these zones dictate the "Target Class Switching" capability of the molecule.
-
Region A (Benzoyl Ring): Controls electronic density flowing into the carbonyl. Electron-withdrawing groups (EWGs) here increase the acidity of the amide proton (
). -
Region B (Hydrazide Linker): The critical "hinge." It serves as a bidentate chelator for metalloenzymes (e.g., Urease
) and a hydrogen bond donor/acceptor network for protein clefts (e.g., Tubulin). -
Region C (N'-Phenyl Ring): The hydrophobic tail. Substitution here dictates steric fit and lipophilicity (
).
Visualization: Structural Logic Flow
The following diagram illustrates the functional logic of the scaffold.
Caption: Functional decomposition of the N'-phenylbenzohydrazide scaffold showing how specific regions map to distinct biological targets.
Synthetic Architecture
While Schotten-Baumann conditions are common, they often lead to di-acylation byproducts. For high-purity library generation, peptide coupling methodologies are superior due to milder conditions and better regioselectivity.
Method A: The "Clean" Coupling Protocol (Recommended)
This method utilizes EDC/HOBt to activate the benzoic acid, preventing the harsh exotherms associated with acid chlorides.
Reaction Scheme:
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow using carbodiimide coupling to ensure regioselectivity and minimize byproducts.
Mechanistic Pharmacology
The N'-phenylbenzohydrazide scaffold exhibits "promiscuity" in a positive sense—it can be tuned to hit distinct targets by altering the substitution pattern.
Anticancer: Tubulin Polymerization Inhibition[1][2]
-
Mechanism: The scaffold mimics the biaryl system of Combretastatin A-4 and Colchicine .
-
Binding Mode: The molecule occupies the Colchicine Binding Site (CBS) on
-tubulin. -
Critical Interaction: The trimethoxy motif (
) on the benzoyl ring is essential. It wedges into a hydrophobic pocket, while the hydrazide linker forms hydrogen bonds with Cys241 and Val238 . -
Outcome: Disruption of microtubule dynamics
G2/M phase arrest Apoptosis.
Enzyme Inhibition: Urease (Helicobacter pylori)[3]
-
Mechanism: Urease is a nickel-dependent metalloenzyme.
-
Binding Mode: The hydrazide linkage (
) acts as a bidentate ligand. The carbonyl oxygen and the terminal nitrogen coordinate with the bi-nickel center ( ) in the active site. -
Outcome: Prevents hydrolysis of urea
Reduces ammonia production cannot survive acidic gastric environment.
Structure-Activity Relationship (SAR) Deep Dive
The following table summarizes the electronic and steric rules governing activity for the two primary targets.
Comparative SAR Table
| Feature | Tubulin Inhibition (Anticancer) | Urease Inhibition (Antimicrobial) |
| Benzoyl Ring (Region A) | Critical: 3,4,5-trimethoxy substitution is highly preferred to mimic Colchicine. | Flexible: 4-Nitro or 3,5-Dinitro (EWG) enhances binding via |
| Linker (Region B) | Must remain flexible. Methylation of Nitrogen reduces activity (steric clash). | Unsubstituted |
| N'-Phenyl Ring (Region C) | 4-Methoxy or 4-Fluoro enhances metabolic stability and lipophilicity. | Electron Donating Groups (e.g., 4-Me, 4-OMe) enhance potency by increasing electron density on the chelating nitrogens. |
| Ideal LogP | 2.5 - 3.5 (Cell permeability required). | 1.5 - 2.5 (Gastric mucosa penetration). |
Experimental Validation Protocols
Protocol A: Synthesis of N'-(4-fluorophenyl)-3,4,5-trimethoxybenzohydrazide
Rationale: This compound is a classic probe for tubulin inhibition.
-
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq, 5 mmol)
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq, 5 mmol)
-
EDC
HCl (1.2 eq) -
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF (15 mL)
-
-
Procedure:
-
Activation: Dissolve benzoic acid in DMF. Add EDC
HCl and HOBt at . Stir for 30 mins under . Why? To form the active ester intermediate. -
Coupling: Add 4-fluorophenylhydrazine followed by dropwise addition of DIPEA. Why? DIPEA neutralizes the HCl salt of the hydrazine, freeing the nucleophile.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour mixture into ice-cold water (100 mL). A precipitate should form immediately.
-
Purification: Filter the solid. Wash with 5%
(removes unreacted acid) and 1N HCl (removes unreacted hydrazine). Recrystallize from Ethanol.
-
Protocol B: Urease Inhibition Assay (Berthelot Method)
Rationale: Colorimetric determination of ammonia production.
-
Preparation:
-
Enzyme: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 7.4).
-
Substrate: Urea (100 mM).
-
Test Compound: Dissolve in DMSO, dilute to varying concentrations (
).
-
-
Assay Steps:
-
Incubate 25
enzyme + 5 test compound for 15 mins at . Why? Allows inhibitor to bind to the active site before substrate competition. -
Add 55
Urea solution. Incubate for 15 mins at . -
Development: Add 45
Phenol reagent + 70 Alkali reagent (Hypochlorite). -
Measurement: Incubate 50 mins. Measure Absorbance at 630 nm .
-
-
Calculation:
References
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Vertex AI Search / NIH.1[2][3][4]
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. MDPI.5[2][3][4]
-
Synthesis and in Vitro Urease Inhibitory Activity of Benzohydrazide Derivatives, in Silico and Kinetic Studies. PubMed / NIH.6[2][3][4]
-
Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. RSC Publishing.[7]7[2][3][4]
-
Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. Organic Chemistry Portal.8[2][3][4]
Sources
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions [organic-chemistry.org]
Methodological & Application
purification methods for 2-bromo-N'-(2-nitrophenyl)benzohydrazide
Application Note: Advanced Purification Protocols for 2-bromo-N'-(2-nitrophenyl)benzohydrazide
Executive Summary
This guide details the purification strategies for This compound , a critical intermediate often utilized in the synthesis of bioactive heterocycles (e.g., indazoles, quinazolines) and Schiff base ligands. Due to the steric hindrance of the ortho-bromo group and the electron-withdrawing nature of the ortho-nitro group, the synthesis of this molecule often yields persistent impurities, including unreacted (2-nitrophenyl)hydrazine and hydrolyzed 2-bromobenzoic acid.
This protocol moves beyond standard textbook descriptions, offering a self-validating purification workflow that prioritizes chemical purity (>98%) required for pharmaceutical screening and crystallographic studies.
Chemical Context & Solubility Profile
To purify effectively, one must understand the intermolecular forces at play. The target molecule possesses two distinct aromatic rings capable of
-
Target Molecule: this compound.
-
Primary Impurities:
-
2-Nitrophenylhydrazine (Starting Material): Toxic, mutagenic, and deeply colored (orange/red). Soluble in dilute acid.
-
2-Bromobenzoic Acid (Hydrolysis Product): White solid. Soluble in dilute base.
-
Bis-acylated side products: Highly insoluble; formed if excess acid chloride is used.
-
Solubility Data (Empirical Estimation based on Analogs):
| Solvent | Temperature (25°C) | Temperature (Reflux) | Utility |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol (EtOH) | Sparingly Soluble | Soluble | Primary Recrystallization Solvent |
| Ethyl Acetate | Moderately Soluble | Soluble | Extraction / Washing |
| DMF / DMSO | Soluble | Highly Soluble | Co-solvent for stubborn solids |
| Diethyl Ether | Insoluble | Sparingly Soluble | Washing (removes non-polar oils) |
Pre-Purification: The Reactive Wash (Quench & Scavenge)
Rationale: Recrystallization is inefficient if the crude mass contains >10% impurities. We utilize the amphoteric nature of the impurities to chemically "wash" them away before the solid enters the crystallization flask.
Protocol A: The Acid-Base Trituration
-
Crude Isolation: Filter the crude reaction precipitate. Do not dry; proceed immediately to washing.
-
Acid Wash (Removes Hydrazine):
-
Suspend the crude solid in 10% HCl (aq) (approx. 5 mL per gram of solid).
-
Stir vigorously for 15 minutes. The protonated hydrazine remains in the aqueous phase.
-
Checkpoint: The supernatant may turn yellow/orange (hydrazine salts).
-
Filter and wash the cake with water until pH is neutral.
-
-
Base Wash (Removes Benzoic Acid):
-
Resuspend the wet cake in 5% NaHCO₃ (aq) .
-
Stir for 10 minutes. This converts any residual 2-bromobenzoic acid into its water-soluble sodium salt.
-
Warning: Do not use strong bases (NaOH) or heat, as this may hydrolyze the target hydrazide bond.
-
Filter and wash with copious water.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Primary Purification: Recrystallization Strategies
We present two methods. Method 1 is the standard for typical yields. Method 2 is for high-purity requirements or when the product fails to crash out of ethanol.
Method 1: Ethanol/Methanol Recrystallization (The Standard)
Best for: Removing trace colored impurities and improving crystal habit.
-
Dissolution: Place the dried, pre-washed solid in a round-bottom flask. Add Absolute Ethanol (approx. 15 mL/g).
-
Reflux: Heat to reflux (78°C). If the solid does not dissolve completely after 10 minutes, add ethanol in 2 mL increments.
-
Note: If a small amount of dark solid remains insoluble while the bulk is dissolved, filter the hot solution through a glass frit or Celite pad to remove inorganic salts or bis-acylated byproducts.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities.
-
Maturation: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals. Wash the cake with cold ethanol (2 x 5 mL).
Method 2: DMF/Water Anti-Solvent Precipitation
Best for: Large scale (>10g) or highly insoluble analogs.
-
Dissolution: Dissolve the solid in the minimum amount of DMF (Dimethylformamide) at room temperature or slight warming (40°C).
-
Precipitation: While stirring rapidly, add Water dropwise.
-
Observation: The solution will turn cloudy. Continue adding water until a persistent turbidity is observed.
-
-
Heating: Heat the mixture until it becomes clear again (dissolving the turbidity).
-
Cooling: Allow to cool slowly. The target molecule will crystallize out as highly pure needles, while polar impurities remain in the DMF/Water mother liquor.
Process Visualization
Workflow Logic: Impurity Fate Mapping
Figure 1: Fate mapping of impurities during the sequential wash and recrystallization process.[1]
Quality Control (QC) & Troubleshooting
Before releasing the batch, confirm identity and purity using these markers.
A. 1H NMR (DMSO-d6) Diagnostic Signals:
-
Hydrazide Protons (-NH-NH-): Look for two singlets (exchangeable with D₂O). One is typically downfield (δ 10.0–11.5 ppm) due to the carbonyl H-bond; the other is slightly upfield (δ 8.5–9.5 ppm).
-
Absence of Impurities:
B. Melting Point:
-
Benzohydrazide derivatives typically exhibit sharp melting points. A range >2°C indicates occluded solvent or impurities.
-
Expected Range: 160°C – 185°C (Dependent on specific polymorph, compare with literature for exact isomer).
C. Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Product separates as oil, not crystal) | Solution too concentrated or cooled too fast. | Re-heat to dissolve. Add a seed crystal. Cool very slowly. Add 5% water to ethanol. |
| Colored Product (Yellow/Orange persists) | Oxidation of nitro-impurity. | Recrystallize with activated charcoal. Add charcoal to hot ethanol solution, stir 5 min, filter hot. |
| Low Yield | Product too soluble in ethanol. | Concentrate the mother liquor by 50% and cool again. Switch to Toluene/Hexane system. |
References
-
BenchChem. Synthesis of 2-Bromo-N-phenylbenzamide (Analogous Protocol). Retrieved from BenchChem Technical Support.[4][5] Link
-
PubChem. Benzohydrazide - Chemical and Physical Properties. National Center for Biotechnology Information. Link
-
Abidov, M. T., et al. (2017). Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate.[6] Link
-
Kotipalli, T., et al. Reactions of 2-bromo(N-benzyl)benzamide derivatives. ResearchGate.[6] Link
-
Santa Cruz Biotechnology. Benzhydrazide Safety Data Sheet.Link
Sources
- 1. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 2. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Recrystallization Protocols for Nitro-Substituted Benzohydrazides
Executive Summary
Nitro-substituted benzohydrazides are critical intermediates in the synthesis of Schiff bases, antimicrobial agents, and cytotoxic drugs.[1] Their purification is often complicated by the electron-withdrawing nitro group, which significantly increases crystal lattice energy and polarity, leading to poor solubility in standard non-polar solvents and a tendency to "oil out" in aqueous mixtures.[1]
This guide provides a validated methodology for the recrystallization of nitro-benzohydrazides. Unlike generic guides, we focus on the thermodynamic behavior of the nitro-hydrazide moiety, recommending Ethanol (95%) as the primary solvent and DMF/Water as a secondary binary system for stubborn derivatives.
Chemical Context & Solvent Logic
The Nitro-Hydrazide Challenge
The purification of nitro-benzohydrazides (e.g., 4-nitrobenzohydrazide) presents a specific set of physicochemical challenges:
-
High Lattice Energy: The nitro group (
) induces strong intermolecular dipole-dipole interactions, raising melting points (often ) and reducing solubility in low-boiling solvents like dichloromethane or ether.[1] -
Impurity Profile: Common impurities include the starting ester (ethyl nitrobenzoate), which is soluble in cold ethanol, and traces of hydrazine hydrate, which is water-soluble.[1]
-
Thermal Instability: Prolonged heating at high temperatures (
) can lead to thermal decomposition or Wolff-Rearrangement-like side reactions.[1]
Solvent Selection Matrix
The ideal solvent must dissolve the hydrazide at reflux but reject it at room temperature, while keeping the ester impurity dissolved even when cold.
| Solvent System | Suitability | Mechanism of Action | Recommended For |
| Ethanol (95%) | Excellent | Proticity allows H-bonding with hydrazide; ethyl chain solubilizes organic impurities.[1] | Standard purification of 3- and 4-nitrobenzohydrazides.[1] |
| Methanol | Good | Higher polarity than ethanol; dissolves more polar impurities. | Specific isomers (e.g., 3-nitrobenzohydrazide) or small-scale batches.[1] |
| DMF / Water | Specialized | DMF breaks strong lattice forces; Water acts as a precipitating anti-solvent. | Highly insoluble derivatives or recovering product from "oiled out" mixtures. |
| Acetonitrile | Poor | Lacks H-bond donation; often leads to oiling out. | Not recommended. |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on initial solubility tests.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on solubility behavior.
Detailed Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Target: General purification of 4-nitrobenzohydrazide and 3-nitrobenzohydrazide. Safety: Perform in a fume hood. Nitro compounds are potentially toxic.
-
Preparation: Place 1.0 g of crude nitro-benzohydrazide in a 100 mL round-bottom flask (RBF). Add a magnetic stir bar.
-
Dissolution: Add 15 mL of 95% Ethanol . Attach a reflux condenser.
-
Heating: Heat the mixture to reflux (
) with stirring.-
Observation: If the solid does not dissolve after 10 minutes of reflux, add ethanol in 2 mL increments through the condenser until a clear solution is obtained.
-
Note: Do not exceed 40 mL total solvent per gram of solute. If it remains insoluble, switch to Protocol B.
-
-
Hot Filtration (Critical): If black specks or turbidity persist (dust/inorganic salts), filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass funnel.
-
Why: Nitro-benzohydrazides crystallize rapidly. Cold glassware will cause premature crystallization and yield loss.
-
-
Crystallization: Remove the flask from heat.
-
Allow to cool to room temperature undisturbed for 30 minutes.
-
Optimization: Once at room temperature, place the flask in an ice bath (
) for another 30 minutes to maximize yield.
-
-
Collection: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 2 x 5 mL of ice-cold ethanol .
-
Why: Removes the mother liquor containing the soluble ethyl ester impurity.
-
-
Drying: Dry in a vacuum oven at
for 4 hours.
Protocol B: Binary Solvent Recrystallization (DMF/Water)
Target: Highly insoluble derivatives or samples that fail to dissolve in ethanol.
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Dimethylformamide (DMF) at
. (Typically 3-5 mL).[1]-
Warning: Do not boil DMF (
); high heat can decompose the hydrazide.
-
-
Precipitation: While keeping the solution warm (
), add distilled water dropwise with vigorous stirring. -
Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of DMF to clear the turbidity.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Needle-like crystals should form.
-
Collection: Filter and wash copiously with water to remove residual DMF.
Experimental Workflow Diagram
The following diagram visualizes the physical workflow for Protocol A, emphasizing the critical temperature control points.
Figure 2: Step-by-step workflow for the single-solvent recrystallization process.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid droplet instead of crystals. | The solution is too concentrated or cooled too fast. Fix: Reheat to dissolve, add 10% more solvent, and cool very slowly (wrap flask in foil). |
| No Precipitation | Solution remains clear at | Too much solvent was used. Fix: Evaporate 30-50% of the solvent on a rotary evaporator and re-cool. |
| Colored Impurities | Crystals are yellow/brown instead of off-white. | Oxidation products present. Fix: Add activated charcoal (1-2% w/w) during the hot dissolution step (Protocol A, Step 3), reflux for 5 mins, then hot filter. |
Characterization & Validation
To validate the success of the recrystallization, compare the purified product against the following benchmarks:
-
Melting Point:
-
Thin Layer Chromatography (TLC):
References
-
National Center for Biotechnology Information. (2013). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and antimicrobial activities of some (E)-N'-(1-substituted benzylidene)benzohydrazides. Retrieved from [Link]
Sources
Troubleshooting & Optimization
solubility issues with 2-bromo-N'-(2-nitrophenyl)benzohydrazide in DMSO
Introduction
This technical guide addresses common challenges and questions regarding the solubility of 2-bromo-N'-(2-nitrophenyl)benzohydrazide in dimethyl sulfoxide (DMSO). As a complex organic molecule, its dissolution properties are critical for successful experimental outcomes in drug discovery and development. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support researchers in their work.
Compound Profile: this compound
| Property | Value / Observation | Source |
| Molecular Formula | C₁₄H₁₀BrN₃O₃ | [1] |
| Molecular Weight | 348.15 g/mol | [1] |
| General Class | Benzohydrazide Derivative | [2] |
| Predicted logP | 3.1021 | [1] |
| Structural Features | Bromophenyl group, Nitrophenyl group, Hydrazide bridge | [1] |
| Expected Solubility | While specific data for this exact molecule is not publicly available, related benzohydrazide and bromobenzamide structures are known to be sparingly soluble in aqueous solutions but generally exhibit good solubility in polar aprotic solvents like DMSO.[3][4][5] The presence of multiple aromatic rings and a halogen suggests a hydrophobic character, while the nitro and hydrazide groups add polarity. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at room temperature. Is this normal?
A1: Yes, this is a commonly encountered issue. While DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, some complex crystalline solids may not readily dissolve at room temperature.[6][7] The crystal lattice energy of the solid must be overcome for the solvent to effectively solvate the individual molecules. For compounds like this, with multiple aromatic rings, achieving a high concentration stock (e.g., >10 mM) may require additional steps beyond simple vortexing.
Q2: I've observed precipitation after diluting my DMSO stock into an aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?
A2: This is a classic problem known as "precipitation upon dilution" and occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into a weaker, aqueous-based solvent system where its solubility is much lower.[8][9] The DMSO concentration is effectively lowered, and the water in the buffer cannot keep the hydrophobic compound in solution.
To prevent this:
-
Minimize the DMSO carryover: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 0.5% (v/v), and always below 1% for most cell-based assays.[8]
-
Modify the dilution technique: Instead of adding the buffer to your DMSO stock, add the small volume of DMSO stock dropwise into the larger volume of aqueous buffer while vortexing or stirring.[8][10] This rapid mixing can prevent localized high concentrations of the compound that initiate precipitation.
-
Check final compound concentration: Ensure your final working concentration in the assay does not exceed the aqueous solubility limit of the compound. You may need to perform a solubility test in your final assay buffer.[11]
Q3: Can I heat the DMSO solution to help dissolve my compound? Are there any risks?
A3: Gentle heating is a standard and effective technique to increase the rate of dissolution and the solubility limit of a compound in DMSO. However, there are potential risks to consider:
-
Compound Degradation: Although DMSO itself is thermally stable at lower temperatures, the compound of interest may not be.[12] Hydrazide and nitro-aromatic functional groups can be susceptible to degradation at elevated temperatures. It is crucial to use the lowest effective temperature for the shortest possible time.
-
Solvent Decomposition: While pure DMSO is stable, its decomposition temperature can be lowered by the presence of other reagents.[13] Aggressive or prolonged heating is not recommended.
-
Safety: Always heat with appropriate caution in a well-ventilated area.
Q4: What is the highest recommended final concentration of DMSO for cell-based assays?
A4: This is highly dependent on the specific cell line being used, as some are more sensitive to DMSO than others. A universally accepted "safe" concentration is <0.1% (v/v) .[8] Many robust cell lines can tolerate up to 0.5%, but concentrations above this often lead to cytotoxicity or other biological effects that can confound experimental results.[8] It is imperative to run a DMSO vehicle control to determine the tolerance of your specific experimental system.[8]
Troubleshooting Guide: Dissolving this compound in DMSO
If you are facing solubility challenges, follow this tiered troubleshooting workflow. Start with the gentlest method and proceed to more energetic methods only as needed.
Workflow for Preparing a Concentrated Stock Solution
Caption: Troubleshooting workflow for dissolving the target compound in DMSO.
Detailed Step-by-Step Protocols
Protocol 1: Sonication
Sonication uses high-frequency sound waves to create microbubbles in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the crystal lattice of the solute and enhance dissolution.[9]
-
Prepare your compound/DMSO slurry as described in Tier 1.
-
Place the sealed vial into a beaker of water (a water bath sonicator). Ensure the water level is high enough to cover the solvent level in the vial.
-
Sonicate for 15-30 minute intervals.
-
After each interval, visually inspect the solution for any remaining solid particles. If the solution is not clear, vortex and repeat sonication.
Protocol 2: Gentle Warming
Increasing the temperature provides thermal energy to the system, increasing the kinetic energy of both solvent and solute molecules and thereby enhancing solubility.
-
Prepare your compound/DMSO slurry.
-
Place the sealed vial in a pre-heated water bath set to a temperature between 37°C and 50°C. Do not exceed 50°C initially to minimize the risk of degradation.
-
Allow the vial to warm for 5-10 minutes.
-
Remove the vial (use thermal protection), vortex vigorously for 30-60 seconds, and visually inspect.
-
If undissolved solid remains, return to the water bath for another 5 minutes.
-
Once fully dissolved, allow the solution to cool to room temperature before use. Critically, observe if the compound precipitates out of solution upon cooling. If it does, you have created a supersaturated solution, and the effective solubility at room temperature is lower than your target concentration.
Data Summary & Best Practices
Table 1: DMSO Vehicle Control Recommendations for Cell-Based Assays
| Final DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendation | Source |
| < 0.1% | Minimal to no effect on cell viability or behavior. | Highly Recommended. Considered the gold standard for sensitive assays. | [8] |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines. | Acceptable, but requires validation. Always run a vehicle control to confirm no significant effect. | [8] |
| 0.5% - 1.0% | Often inhibits cell proliferation; may induce cytotoxicity or differentiation. | Use with caution. Only if absolutely necessary and fully validated. Results may be confounded. | [8] |
| > 1.0% | Significant cytotoxicity expected for most mammalian cells. | Not Recommended. | [8] |
Best Practices for Compound Storage in DMSO
-
Use Anhydrous DMSO: DMSO is hygroscopic and will absorb water from the atmosphere. Water can decrease the solubility of hydrophobic compounds and potentially lead to degradation over time.[12][14] Use high-purity, anhydrous DMSO and aliquot it to minimize exposure to air.
-
Storage Temperature: For long-term storage, store stock solutions at -20°C or -80°C. Note that DMSO freezes at 18.5°C (65.3°F), so solutions will be solid at these temperatures.[6]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can introduce water via condensation and may cause compound precipitation.[10][15] Prepare smaller, single-use aliquots of your high-concentration stock.
-
Container Material: Both glass and polypropylene are generally acceptable for storing DMSO solutions.[14]
Logical Relationship Diagram
Sources
- 1. Compound 2-bromo-N'-[(3-nitrophenyl)methylidene]benzohydrazide - Chemdiv [chemdiv.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gchemglobal.com [gchemglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Removal of Unreacted 2-Nitrophenylhydrazine (2-NPH)
Version: 2.1 | Last Updated: February 2026 Audience: Analytical Chemists, Synthetic Organic Chemists, Process Development Scope: Post-reaction purification of hydrazone products derived from 2-nitrophenylhydrazine.
⚠️ Safety Critical Warning
2-Nitrophenylhydrazine (2-NPH) is a flammable solid and a suspected mutagen . It poses an explosion hazard if dried and heated.
-
Never use metal spatulas on dry 2-NPH (shock sensitive).
-
Always quench reactions in a fume hood.
-
Disposal: All waste streams containing 2-NPH must be segregated as hazardous hydrazine waste.
Part 1: Diagnostic & Strategy Selection
Unreacted 2-NPH is a persistent impurity because its polarity often mimics the hydrazone product, leading to co-elution in chromatography. Select your removal strategy based on your product's scale and stability.
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the optimal 2-NPH removal protocol based on scale and stability.
Part 2: Detailed Protocols
Method A: Chemical Scavenging (The "Acetone Shift")
Best For: HPLC analysis, LC-MS samples, and acid-sensitive compounds. Mechanism: Excess 2-NPH reacts with acetone to form acetone 2-nitrophenylhydrazone. This byproduct is significantly less polar than the free hydrazine and elutes at a predictable, late retention time, clearing the window for your analyte.
| Parameter | Specification |
| Reagent | Acetone (HPLC Grade) |
| Stoichiometry | > 50 equivalents (relative to residual 2-NPH) |
| Reaction Time | 15–30 minutes at Room Temperature |
| Byproduct ID | Acetone 2-nitrophenylhydrazone (Late eluter) |
Protocol:
-
Complete the primary derivatization reaction.
-
Add 10% v/v Acetone directly to the reaction mixture.
-
Vortex and let stand for 15 minutes at ambient temperature.
-
Direct Injection: Inject the sample onto the HPLC. The unreacted 2-NPH peak will disappear, replaced by the acetone-hydrazone peak (usually eluting near the solvent front or wash phase depending on column chemistry).
Application Scientist Note: The formation of the acetone adduct is rapid and quantitative. In LC-MS, monitor m/z 194 (Acetone adduct [M+H]+) to confirm the shift.
Method B: Solid Phase Extraction (SCX - Strong Cation Exchange)
Best For: Isolating neutral hydrazones (e.g., sugar or fatty acid derivatives) from the basic hydrazine reagent. Mechanism: 2-NPH is a weak base. Under acidic conditions, it protonates and binds to the sulfonic acid groups on the SCX resin, while the neutral hydrazone product passes through.
Protocol:
-
Conditioning: Pass 3 mL Methanol followed by 3 mL dilute acetic acid (1% in water) through a standard SCX cartridge (e.g., 500 mg bed).
-
Loading: Acidify your reaction mixture slightly (pH ~4) with acetic acid and load onto the cartridge.
-
Elution (Product): Elute with Methanol or Acetonitrile .
-
The Product (Neutral): Flows through in the eluate.
-
The Impurity (2-NPH): Retained on the cartridge as the ammonium salt.
-
-
Regeneration (Optional): Flush cartridge with 5% NH₄OH in Methanol to release the 2-NPH (collect as hazardous waste).
Validation Data:
| Fraction | 2-NPH Content | Product Recovery |
|---|---|---|
| Load | 100% | 100% |
| Wash (MeOH) | < 1% | > 95% |
| Elute (NH₄OH) | > 98% | < 1% |
Method C: Liquid-Liquid Extraction (Acid Wash)
Best For: Large-scale synthesis (>1g) of acid-stable products. Theory: The pKa of the conjugate acid of 2-NPH is approximately 3.6 . To ensure >99% removal into the aqueous phase, the pH must be adjusted at least 2 units below the pKa (pH < 1.6).
Protocol:
-
Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (DCM).
-
Wash 1: Extract with 1M HCl (2 x Volume).
-
Observation: The organic layer should lighten in color as the orange 2-NPH moves to the acid layer (becoming colorless/pale yellow upon protonation).
-
-
Wash 2: Wash with Brine (Saturated NaCl) to remove trapped acid.
-
Dry: Dry organic layer over Na₂SO₄ and concentrate.
Troubleshooting LLE:
-
Issue: Emulsions forming.
-
Fix: 2-NPH can act as a surfactant. Add a small amount of Methanol (5%) to the organic layer or filter the biphasic mixture through a celite pad.
Part 3: Troubleshooting & FAQ
Q1: I tried the Acid Wash (Method C), but my product disappeared. What happened? A: Your product likely contains a basic moiety (e.g., an amine or pyridine ring) that also protonated and extracted into the HCl.
-
Solution: Switch to Method A (Scavenging) followed by Flash Chromatography, or use a Reverse Phase (C18) SPE cartridge where you elute the polar 2-NPH with water/5% MeOH and then elute your product with 100% MeOH.
Q2: In HPLC, the 2-NPH peak is co-eluting with my product. How do I separate them? A: 2-NPH is relatively non-polar due to the nitro group.
-
Change pH: If your mobile phase is neutral, switch to 0.1% Formic Acid. This protonates the 2-NPH, making it elute much earlier (at the void volume).
-
Use Method A: Derivatize the 2-NPH with acetone. The resulting hydrazone is significantly more hydrophobic and will shift to a later retention time.
Q3: The 2-NPH solid is not dissolving in my extraction solvent. A: 2-NPH has poor solubility in pure water and non-polar alkanes (Hexane). It dissolves best in alcohols (EtOH, MeOH) or chlorinated solvents (DCM). If doing LLE, ensure your organic solvent is DCM or EtOAc, not Hexane/Ether.
Part 4: References
-
Chemical Scavenging & Structure: Jian, F., et al. "Acetone (2-nitrophenyl)hydrazone." Acta Crystallographica Section E, vol. 61, no. 9, 2005, pp. o2926-o2928. Link
-
SPE Methodology (Analogous DNPH protocols): Uchiyama, S., et al. "A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction." Journal of Japan Society for Atmospheric Environment, vol. 43, 2008. Link
-
Physical Properties & pKa: PubChem Database. "2-Nitrophenylhydrazine - Compound Summary." National Library of Medicine. Link
-
General Purification Protocols: "Preparation of 2-nitrophenylhydrazine." PrepChem.com. Link
Benzohydrazide Crystallization: A Technical Guide to Achieving High Purity
Welcome to the Technical Support Center for Benzohydrazide Crystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with achieving high purity during the crystallization of benzohydrazide. As a crucial intermediate in the synthesis of a wide array of pharmaceuticals, the purity of benzohydrazide is paramount. This document provides in-depth, field-tested insights and troubleshooting protocols to address common purification challenges.
I. Troubleshooting Low Purity in Benzohydrazide Crystallization
This section addresses the most common issues encountered during the purification of benzohydrazide, providing a step-by-step approach to diagnosing and resolving them.
Q1: My final benzohydrazide product has a low melting point and appears discolored. What are the likely impurities and how do I remove them?
A low or broad melting point is a primary indicator of impurity. For benzohydrazide, which should appear as a white crystalline solid with a sharp melting point around 112-115°C, discoloration (e.g., yellow or brown tint) further suggests the presence of contaminants. The most common impurities are unreacted starting materials and side-products from the synthesis.
Common Impurities:
-
Benzoic Acid: Arises from the hydrolysis of the starting ester (e.g., methyl or ethyl benzoate) or the benzohydrazide product itself.
-
Hydrazine: Unreacted hydrazine hydrate from the synthesis.
-
Unreacted Benzoic Acid Ester: Incomplete reaction can leave residual starting ester.
Troubleshooting Workflow for Impurity Removal:
The following diagram outlines a systematic approach to identifying and removing these common impurities.
Caption: Troubleshooting workflow for benzohydrazide purification.
Detailed Protocol for Benzoic Acid Removal (Basic Wash):
The acidic nature of benzoic acid allows for its selective removal through an acid-base extraction.[1][2][3][4][5]
-
Dissolution: Dissolve the crude benzohydrazide in a suitable organic solvent in which it is soluble, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) sodium hydroxide (NaOH) solution. The basic solution will react with the acidic benzoic acid to form its water-soluble salt, sodium benzoate, which will partition into the aqueous layer.[1][2]
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup (especially with NaHCO₃, which generates CO₂ gas). Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash step one or two more times to ensure complete removal of benzoic acid.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude benzohydrazide, now free of acidic impurities.
Q2: After the basic wash, my product is still not pure. How do I remove residual hydrazine?
Hydrazine is a basic and highly polar compound, making it soluble in water.[6][7]
Protocol for Hydrazine Removal:
-
Aqueous Wash: After the basic wash to remove benzoic acid, wash the organic layer containing your benzohydrazide with deionized water. This will extract the water-soluble hydrazine into the aqueous phase. Repeat this wash two to three times.
-
Acidic Wash (Caution): A very dilute acidic wash (e.g., 1% HCl) can also be effective at removing the basic hydrazine. However, benzohydrazide itself can be protonated and may partition into the aqueous layer, so this should be done with caution and may lead to some product loss.
-
Evaporation: If the reaction was conducted in a low-boiling solvent like ethanol, excess hydrazine can sometimes be removed by evaporation under reduced pressure, though this is less effective for removing trace amounts.[8]
-
Oxidative Quenching (Advanced): In some industrial settings, residual hydrazine can be removed by careful oxidation with a reagent like hydrogen peroxide, which converts it to nitrogen gas and water.[9] This method requires careful control of stoichiometry and temperature to avoid unwanted side reactions with the desired product.
Q3: My benzohydrazide "oils out" during crystallization instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[9] The presence of significant impurities can depress the melting point of the solid, making oiling out more likely.
Causes and Solutions for Oiling Out:
| Cause | Scientific Explanation | Solution |
| High Impurity Level | Impurities disrupt the crystal lattice formation and lower the melting point of the mixture. | Perform a pre-purification step, such as a basic wash to remove benzoic acid, before attempting recrystallization. |
| Supersaturation is too high | The solution is cooled too rapidly, causing the compound to come out of solution at a temperature above its depressed melting point. | Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
| Inappropriate Solvent | The boiling point of the solvent is significantly higher than the melting point of the benzohydrazide. | Choose a solvent with a lower boiling point or use a mixed solvent system. |
| Insufficient Solvent | Too little solvent is used, leading to precipitation at a higher temperature. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly again. |
II. Recrystallization Protocol for High-Purity Benzohydrazide
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[10]
Choosing the Right Solvent:
An ideal recrystallization solvent should:
-
Dissolve the benzohydrazide well at high temperatures but poorly at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with benzohydrazide.
-
Be volatile enough to be easily removed from the purified crystals.
Based on solubility data, ethanol-water mixtures are often effective for recrystallizing benzohydrazide. Benzoic acid's solubility also increases with the proportion of ethanol and with temperature, so a basic wash beforehand is highly recommended.[11][12][13]
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolution: Place the crude benzohydrazide (pre-purified by washing, if necessary) in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
III. Purity Assessment
Confirming the purity of your final product is a critical step.
-
Melting Point: Pure benzohydrazide should have a sharp melting point in the range of 112-115°C. A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess purity.
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the polarity as needed. Benzoic acid will have a different Rf value than benzohydrazide in such a system.[14]
-
Visualization: UV light (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity.
Starting HPLC Method:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[10]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[10]
-
Elution: Gradient elution (e.g., starting with a higher proportion of A and increasing B over time) will likely be effective in separating benzohydrazide from both more polar (hydrazine) and less polar (benzoic acid ester) impurities.[10][15]
-
Detection: UV at 210 nm or 254 nm.
-
IV. Frequently Asked Questions (FAQs)
Q: Can I use water alone to recrystallize benzohydrazide? A: While benzohydrazide has some solubility in hot water, it is often not soluble enough to be an effective single recrystallization solvent, and yields may be low. An ethanol-water mixture generally provides a better solubility profile for high-recovery recrystallization.
Q: My yield after recrystallization is very low. What went wrong? A: Low yield can be due to several factors: using too much solvent during recrystallization, premature crystallization during hot filtration, or washing the final crystals with a solvent that is too warm.
Q: How do I store pure benzohydrazide? A: Store in a tightly sealed container in a cool, dry place, away from light and moisture to prevent hydrolysis back to benzoic acid.
V. References
-
BenchChem. (2025). High-performance liquid chromatography (HPLC) method for n'-Benzoyl-2-methylbenzohydrazide analysis. BenchChem.
-
Google Patents. (1982). Process for removing residual hydrazine from caustic solutions. GB2080778A.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
-
UCLA Chemistry. (n.d.). Exp 6 - Extraction.
-
BenchChem. (2025). A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.
-
Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros.
-
Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene.
-
Chemistry 102 - Experiment 3. (2009). Recrystallizations and Extractions of Organic Compounds.
-
Chemistry Steps. (2025). Organic Acid-Base Extractions.
-
Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?.
-
Journal of Chemical Health Risks. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.
-
Google Patents. (2017). The method that derivatization HPLC methods determine hydrazine hydrate. CN107064368A.
-
National Center for Biotechnology Information. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
-
Merck Millipore. (n.d.). Separation of benzoic acids.
-
ResearchGate. (2015). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER.
-
Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.
-
Semantic Scholar. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
-
MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
-
National Institute of Standards and Technology. (2015). Ethanol with Benzene and Water - IUPAC-NIST Solubilities Database.
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
-
Sigma-Aldrich. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation.
-
RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
-
CORE. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures.
-
MDPI. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. GB2080778A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jbiochemtech.com [jbiochemtech.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
overcoming steric hindrance in 2-bromo-substituted benzohydrazides
Introduction: The Challenge of the ortho-Bromo Substituent
2-Bromo-substituted benzohydrazides are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] However, the bromine atom at the C2 position introduces significant steric hindrance, which can dramatically impede or completely shut down desired bond-forming reactions, particularly N-arylation. This steric shield complicates the approach of catalysts and coupling partners, leading to low yields, slow reaction times, and an increase in side reactions like dehalogenation.[3]
This guide provides in-depth troubleshooting strategies and advanced protocols designed to help you overcome these challenges. We will explore not only the optimization of common palladium-catalyzed methods but also powerful alternative strategies using copper-based systems.
Part 1: Troubleshooting Guide for C-N Coupling Reactions
This section is designed to diagnose and solve common issues encountered during the N-arylation of 2-bromobenzohydrazides.
Issue 1: Low to No Conversion in Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
You've set up a Buchwald-Hartwig amination with your 2-bromobenzohydrazide and an amine partner, but TLC or LC-MS analysis shows primarily unreacted starting material.
Probable Cause A: Inadequate Ligand Selection
The primary reason for failure in sterically demanding couplings is an improper catalyst-ligand system. Standard ligands like triphenylphosphine (PPh₃) or even some first-generation bidentate phosphines (e.g., BINAP) often lack the necessary bulk and electron-donating character to facilitate the challenging reductive elimination step with hindered substrates.[4][5]
Solution: Employ Modern, Sterically Demanding Ligands
For these substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[6][7] These ligands promote the formation of a monoligated, highly reactive palladium(0) species and accelerate the rate-limiting reductive elimination step.
-
Actionable Step: Screen a panel of modern Buchwald-Hartwig ligands. Good starting points are SPhos , RuPhos , or BrettPhos . These have proven effective for coupling hindered aryl chlorides, which present similar challenges.[8]
-
Expert Insight: The choice of ligand can be substrate-dependent. SPhos is often a superior ligand for coupling with secondary amines, while others may perform better with primary amines.[8][9]
Probable Cause B: Suboptimal Base or Solvent
The base is not merely a stoichiometric reagent; it plays a crucial role in the catalytic cycle by deprotonating the amine.[4] If the base is too weak or its solubility is poor in the chosen solvent, the reaction will stall.
Solution: Match the Base and Solvent for Optimal Reactivity and Solubility
-
Actionable Step 1: Base Selection. Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For substrates with base-sensitive functional groups (like esters or enolizable ketones), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be used, though this may require higher temperatures or longer reaction times.[10][11]
-
Actionable Step 2: Solvent Choice. The solvent must be able to dissolve the base and the catalytic species. Anhydrous toluene , dioxane , or THF are standard choices.[10] Avoid coordinating solvents like acetonitrile, which can inhibit the catalyst.
-
Expert Insight: A common pitfall is using an insoluble base like potassium carbonate in a non-polar solvent like toluene without a phase-transfer catalyst. If you must use a carbonate base, consider a more polar solvent like dioxane or DMF, or switch to a more soluble alkoxide base.
Troubleshooting Workflow: Buchwald-Hartwig Amination
This decision tree outlines a logical progression for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for hindered C-N coupling.
Issue 2: Significant Formation of Debrominated Byproduct
You observe a significant amount of the benzohydrazide product where the ortho-bromo substituent has been replaced by a hydrogen atom.
Probable Cause: Reductive Dehalogenation
This is a common side reaction in palladium catalysis, often favored at higher temperatures or when the desired coupling is slow. It can be promoted by certain bases or impurities in the reaction mixture.
Solution: Optimize Conditions to Favor Coupling over Dehalogenation
-
Actionable Step 1: Lower the Temperature. If possible, use a more active catalyst system (e.g., a more electron-rich ligand) that allows the reaction to proceed at a lower temperature (e.g., 80-90 °C instead of 110 °C).
-
Actionable Step 2: Re-evaluate the Base. While strong bases are needed, some can exacerbate dehalogenation. If this is a persistent issue with NaOt-Bu, consider screening LiHMDS or K₃PO₄.[10]
-
Expert Insight: Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere. Oxygen can degrade the catalyst and lead to side reactions.[12]
Part 2: Alternative Synthetic Strategies
When optimization of palladium-catalyzed methods fails to provide satisfactory yields, switching to a different catalytic system is the most effective path forward. Copper-catalyzed reactions often show complementary reactivity and can be superior for certain sterically hindered substrates.
Strategy 1: Copper-Catalyzed N-Arylation (Ullmann/Goldberg Reaction)
The Ullmann condensation is a classic C-N bond-forming reaction that has seen a modern resurgence with the development of effective ligand systems.[13][14] It often requires higher temperatures than palladium-catalyzed reactions but can be more tolerant of steric hindrance around the aryl halide.[14]
Why it Works for Hindered Substrates: The mechanism is fundamentally different from the Buchwald-Hartwig reaction. It is thought to proceed through a Cu(I)/Cu(III) catalytic cycle where the nucleophile (amide) coordinates to the copper center first.[15][16] This can sometimes be less sensitive to steric bulk on the aryl halide compared to the oxidative addition step in palladium catalysis.
Key Parameters for a Successful Ullmann Coupling
| Parameter | Recommendation | Rationale & Reference |
| Copper Source | Copper(I) Iodide (CuI) | A common and reliable Cu(I) source.[17] |
| Ligand | Diamines, Amino Acids, or Phenanthrolines | Chelating ligands stabilize the copper catalyst and promote the reaction under milder conditions than classic protocols.[13][15] L-proline derivatives are often effective.[17] |
| Base | Potassium Phosphate (K₃PO₄) or K₂CO₃ | Strong inorganic bases are typically required to form the copper amidate intermediate.[17] |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvents are needed to ensure solubility and reach necessary reaction temperatures (often >110 °C).[14][17] |
| Temperature | 110-150 °C | Ullmann reactions are thermally demanding. Optimization is key to balance reaction rate with potential substrate decomposition.[17] |
Strategy 2: Chan-Evans-Lam (CEL) Coupling
For coupling with aryl boronic acids, the Chan-Evans-Lam reaction provides another powerful copper-catalyzed alternative. This reaction is notable for often proceeding under milder conditions, sometimes even in open flasks.[18]
Why it's a Good Alternative: It expands the scope of coupling partners to organoboron reagents, which are readily available and often highly functionalized. The use of simple copper catalysts makes this an attractive and scalable option.[18]
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the ortho-bromo group on a benzohydrazide particularly challenging compared to other positions? A: It's a combination of two factors. First, steric hindrance : the bulky bromine atom physically blocks the palladium catalyst from easily accessing the C-Br bond for oxidative addition.[3] Second, the adjacent hydrazide group can act as a chelating ligand to the metal center, potentially forming a stable, unreactive metallacycle that inhibits the catalytic turnover.
Q2: How do I choose between a Palladium and Copper catalyst system from the start? A: Start with a Palladium/Buchwald ligand system as your default. These systems are generally more versatile, operate at lower temperatures, and have a broader documented substrate scope.[6] If you see little to no conversion after screening 2-3 modern ligands (e.g., SPhos, RuPhos) and optimizing the base, that is a strong indicator that steric hindrance is too great for this approach. At that point, pivot directly to a Copper/Ullmann-type protocol.
Q3: Can I use 2-chlorobenzohydrazides instead? Are they easier or harder to work with? A: Aryl chlorides are generally less reactive than aryl bromides in cross-coupling reactions.[19][20] Overcoming the challenge of C-Cl bond activation requires even more active (and often more expensive) catalyst systems. While ligands have been developed that are effective for aryl chlorides, you will likely face greater difficulty.[8][21] Stick with the 2-bromo-substituted analogue whenever possible.
Part 4: Detailed Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination for Hindered Substrates
This protocol is a robust starting point for the coupling of a 2-bromobenzohydrazide with a primary or secondary amine.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the 2-bromobenzohydrazide (1.0 eq), Sodium tert-butoxide (1.4 eq), the chosen biarylphosphine ligand (e.g., SPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.1 M solution) followed by the amine coupling partner (1.2 eq).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol B: General Procedure for Ligand-Assisted Ullmann N-Arylation
This protocol provides a starting point for copper-catalyzed coupling, which is often effective when palladium-based methods fail.
-
Reagent Preparation: To a dry reaction vial, add Copper(I) Iodide (CuI, 5-10 mol%), the chosen ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 10-20 mol%), and Potassium Phosphate (K₃PO₄, 2.0 eq).[17]
-
Substrate Addition: Add the 2-bromobenzohydrazide (1.0 eq) and the amine coupling partner (1.5 eq).
-
Solvent and Reaction: Add anhydrous DMSO (to make a ~0.2 M solution). Seal the vial and place it in a preheated oil bath at 110-130 °C. Stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and dilute with water. Extract thoroughly with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography.[13]
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved February 21, 2026, from [Link]
-
An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides - OUCI. (n.d.). Retrieved February 21, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. Retrieved February 21, 2026, from [Link]
-
Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives - PubMed. (2007, March 15). Retrieved February 21, 2026, from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - DSpace@MIT. (n.d.). Retrieved February 21, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved February 21, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved February 21, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved February 21, 2026, from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (2025, August 6). Retrieved February 21, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved February 21, 2026, from [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Reaction Conditions for Chemical Coupling (S9151) - NEB. (n.d.). Retrieved February 21, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]
-
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - ResearchGate. (2025, October 15). Retrieved February 21, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
-
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions - Encyclopedia.pub. (2023, July 19). Retrieved February 21, 2026, from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (2023, June 27). Retrieved February 21, 2026, from [Link]
-
Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - PubMed. (2020, March 4). Retrieved February 21, 2026, from [Link]
-
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - MDPI. (2021, November 28). Retrieved February 21, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC. (2024, December 17). Retrieved February 21, 2026, from [Link]
-
Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]
-
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). Retrieved February 21, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved February 21, 2026, from [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022, March 15). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved February 21, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved February 21, 2026, from [Link]
-
Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed. (2000, February 25). Retrieved February 21, 2026, from [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Amine to Amide (Coupling) - Common Conditions. (n.d.). Retrieved February 21, 2026, from [Link]
-
Coupling of Bromobenzene with Secondary Aryl Amines in the Presence of Commercially Available Phosphines and Palladium Catalysts - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Design, synthesis and SAR studies of N′-(Ethynylsalicylidene) arenecarbohydrazides as next-generation broad-spectrum antifungal agents - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibromo - ChemRxiv. (n.d.). Retrieved February 21, 2026, from [Link]
-
Reactivity of 1‐Aryl‐3‐Nitro‐ and 1‐Aryl‐3‐Bromo‐3‐Nitropropenones With Semicarbazides and Benzohydrazide: Convenient Synthesis of Monohydrazones of α‐Diketones - ResearchGate. (2026, February 3). Retrieved February 21, 2026, from [Link]
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - MDPI. (2023, August 10). Retrieved February 21, 2026, from [Link]
-
Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - Frontiers. (2021, June 17). Retrieved February 21, 2026, from [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC. (2021, November 17). Retrieved February 21, 2026, from [Link]
Sources
- 1. Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors [frontiersin.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydrolysis of Benzohydrazides
Welcome to the Benzohydrazide Stability Center.
This guide is designed for medicinal chemists and formulation scientists encountering degradation issues with benzohydrazide derivatives (
⚠️ Core Directive: The Stability "Valley"
The most critical factor in benzohydrazide stability is pH . These molecules exhibit a V-shaped (or U-shaped) pH-rate profile.
-
Acidic Media (pH < 4): Rapid hydrolysis via specific acid catalysis (protonation of the carbonyl oxygen).
-
Basic Media (pH > 9): Rapid hydrolysis via specific base catalysis (hydroxide attack on the carbonyl).
-
The Sweet Spot: Maximum stability is typically found between pH 5.0 and 7.0 .
Module 1: Mechanism & Kinetics
To prevent degradation, you must understand the enemy. Hydrolysis is not random; it is driven by the protonation state of your molecule and the nucleophilicity of the solvent.
The Hydrolysis Pathway
The following diagram illustrates the dual-threat mechanism (Acid vs. Base) and the stabilization strategies.[1]
Figure 1: Mechanistic pathways of benzohydrazide hydrolysis. The molecule is most vulnerable at pH extremes.
Substituent Effects (The Hammett Relation)
If you are in the lead optimization phase, you can predict stability based on the substituents on the phenyl ring:
-
Electron-Withdrawing Groups (EWGs, e.g., -NO2, -Cl): Make the carbonyl carbon more electrophilic. This accelerates base hydrolysis significantly but may retard acid hydrolysis slightly by destabilizing the protonated intermediate.
-
Electron-Donating Groups (EDGs, e.g., -OMe, -CH3): Stabilize the carbonyl against nucleophilic attack, generally improving stability in neutral/basic media .
Module 2: Stabilization Protocols
If you cannot alter the structure, you must engineer the environment.
Buffer Selection (The "Non-Interfering" Rule)
Avoid buffers that act as general base catalysts.
-
Recommended: Phosphate (pH 6.0–7.0) or Citrate (pH 5.0–6.0).
-
Avoid: Carbonate (too basic) or Acetate (can sometimes act as a nucleophile/catalyst depending on concentration).
-
Protocol: Maintain buffer concentration as low as possible (10–50 mM) to minimize general acid/base catalysis effects while maintaining pH control.
Cyclodextrin Encapsulation
Cyclodextrins (CDs) can form inclusion complexes with the phenyl ring of the benzohydrazide. The steric bulk of the CD torus shields the carbonyl group from water attack.
-
Best Candidate: Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Mechanism: The hydrophobic phenyl ring enters the cavity; the carbonyl group is sterically hindered from nucleophilic attack.
-
Note: In rare cases, CDs can catalyze hydrolysis if the carbonyl is positioned near a secondary hydroxyl group on the CD rim. Validation is required (see Protocol A).
Co-Solvent Engineering
Reduce the water activity (
-
DMSO/Water Mixtures: Benzohydrazides are significantly more stable in DMSO than in water.
-
Storage: Store stock solutions in 100% anhydrous DMSO at -20°C. Only dilute into aqueous media immediately prior to use.
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this logic flow to identify the root cause of instability.
Figure 2: Troubleshooting logic for benzohydrazide degradation.
Frequently Asked Questions
Q: I see a new peak eluting after my parent compound. Is this hydrolysis? A: Likely no . Hydrolysis products (benzoic acid + hydrazine) are usually more polar and elute earlier on Reverse Phase HPLC. Late-eluting peaks often indicate oxidation (formation of azo dimers or diimides).
-
Fix: Degas buffers and add 0.1 mM EDTA to chelate trace metals (Cu²⁺) that catalyze oxidation.
Q: Can I use Tris buffer? A: Proceed with caution. Tris is a primary amine. While less reactive than hydrazine, it can theoretically undergo transamidation or act as a general base catalyst. Phosphate is safer.
Q: My compound precipitates upon dilution from DMSO. A: Benzohydrazides can have poor aqueous solubility.
-
Fix: Pre-dissolve in DMSO, then add HP-
-CD (5-10 equivalents) to the aqueous buffer before adding the DMSO stock. This aids solubility and stability simultaneously.[2]
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Kinetic Stability Assay (HPLC-UV)
Use this method to determine the half-life (
Materials:
-
Agilent/Waters HPLC with UV detector (254 nm).
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Preparation: Prepare a 10 mM stock of benzohydrazide in anhydrous DMSO.
-
Incubation: Spike the stock into the test buffer (e.g., PBS pH 7.4) to a final concentration of 50 µM. Incubate at 37°C.
-
Sampling: Inject samples at
hours. -
Quantification: Monitor the disappearance of the parent peak area.
-
Calculation: Plot
vs. Time. The slope gives the rate constant.[3]
Protocol B: Cyclodextrin Stabilization
Use for long-term storage of aqueous formulations.
-
Prepare a 20% (w/v) HP-
-CD solution in Phosphate Buffer (pH 6.0). -
Filter sterilize (0.22 µm).
-
Add benzohydrazide (solid or DMSO concentrate) to the CD solution.
-
Stir for 4 hours at room temperature to ensure complexation equilibrium.
-
Store at 4°C.
References
-
Kinetics and Mechanism of Hydrolysis: Mashal, A. et al. "Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives." An-Najah University Journal for Research - Natural Sciences, Vol. 2, 1992. Link
-
pH Rate Profiles: Lists, S. et al. "pH rate profile for the hydrolysis of benzimidazolylcarbamates." ResearchGate, 2000. Link
-
Cyclodextrin Stabilization: Loftsson, T. et al. "Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions."[2] Drug Stability, Vol 1, 22-33.[2] Link
-
Hammett Equation & Substituent Effects: Johnson, C.D. "The Hammett Equation."[4][5][6][7] Cambridge University Press.[5] Link
-
General Acid-Base Catalysis: Jagdale, M.H. et al. "Kinetics and Mechanism of Acid-Hydrolysis of Benzhydrazide." Journal of the Indian Chemical Society, 1973. Link
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. staff.najah.edu [staff.najah.edu]
- 4. scribd.com [scribd.com]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. repository.najah.edu [repository.najah.edu]
- 7. web.viu.ca [web.viu.ca]
Technical Support Center: HPLC Separation of Benzohydrazide Impurities
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Analysis of Benzohydrazide and Related Impurities
Introduction: The Analytical Challenge
Welcome to the technical guide for the separation of Benzohydrazide (BH) and its critical impurities. As a researcher, you likely face a specific set of chromatographic challenges with this molecule:
-
Polarity & Basicity: Benzohydrazide contains a basic hydrazide group (
), making it prone to severe peak tailing on standard C18 columns due to silanol interactions. -
Diverse Impurity Profile: You must simultaneously resolve the polar starting material (Hydrazine ), the acidic hydrolysis product (Benzoic Acid ), and non-polar dimers (N,N'-Dibenzoylhydrazine ).
-
Stability: Benzohydrazide is labile; it can hydrolyze in the autosampler vial if the diluent pH is not optimized, creating "ghost" peaks during long sequences.
This guide moves beyond generic recipes. We provide self-validating protocols and troubleshooting logic to ensure your data meets ICH Q3A/B standards.
Module 1: Core Method Development (The "Gold Standard" Protocol)
This protocol is designed for the separation of Benzohydrazide from its organic impurities (Benzoic acid, esters, and dimers).
The Chromatographic System
| Parameter | Specification | Rationale (Causality) |
| Column | C18 (End-capped) or Polar-Embedded (e.g., Zorbax SB-C18 or Waters Symmetry Shield)Dimensions: 250 x 4.6 mm, 5 µm | Standard C18s often cause tailing for basic hydrazides. "End-capping" reduces free silanols. Polar-embedded groups shield silanols and improve wettability in high-aqueous phases. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.5 - 3.0) | Critical: Low pH suppresses the ionization of Benzoic Acid ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol, essential for detecting trace impurities at low wavelengths (210-230 nm). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV @ 230 nm (Primary)UV @ 254 nm (Secondary) | The benzoyl chromophore absorbs strongly here. Note: Hydrazine does NOT absorb well here (see Module 3). |
| Temperature | 30°C | Slight elevation improves mass transfer and reduces backpressure, sharpening the hydrazide peak. |
Gradient Program Strategy
A gradient is required because the polarity gap between Benzoic Acid (polar) and the Dimer (non-polar) is too large for isocratic elution.
-
T=0 min: 5% B (Hold for 2 min)
Retains Benzohydrazide and Benzoic Acid. -
T=20 min: 60% B
Elutes non-polar esters and dimers. -
T=25 min: 5% B
Re-equilibration.
Module 2: Troubleshooting & FAQs
Q1: My Benzohydrazide peak is tailing significantly (As > 1.5). How do I fix this?
Diagnosis: This is the "Silanol Effect." The protonated nitrogen on the hydrazide interacts with acidic silanol groups on the silica support.
Corrective Actions:
-
Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA competes for the silanol sites, effectively "blocking" them from the analyte.
-
Switch Columns: Move to a "Base-Deactivated" column (often labeled "BD" or "BDS") or a modern hybrid particle column (e.g., XBridge), which operates at high pH.
-
Increase Buffer Strength: Increase phosphate concentration from 20mM to 50mM to mask ionic interactions.
Q2: I see a "Ghost Peak" that grows over time in my sequence. What is it?
Diagnosis: On-column or In-vial Hydrolysis. Benzohydrazide is unstable in strongly acidic or basic aqueous solutions over time, hydrolyzing back into Benzoic Acid and Hydrazine.
Corrective Actions:
-
Check Diluent: Do not dissolve samples in pure mobile phase if it is acidic (pH 2.5). Use a neutral diluent (Water:ACN 50:50) and inject immediately.
-
Temperature: Lower the autosampler temperature to 4°C to slow reaction kinetics.
-
Verification: Inject the same vial at T=0 and T=4 hours. If the Benzoic Acid peak area increases, hydrolysis is occurring in the vial.
Q3: Can I detect Hydrazine with this method?
Answer: Generally, No.
Hydrazine (
Solution:
-
Derivatization: React the sample with Benzaldehyde pre-column.[1] This converts Hydrazine into Benzalazine, which is highly UV-active and hydrophobic, easily retained on C18.
-
Alternative Detection: Use Electrochemical Detection (ECD) or HPLC-MS for underivatized hydrazine.
Module 3: Advanced Logic & Visualization
Decision Matrix: Method Development
Use this logic flow to select the correct column and mobile phase based on your specific impurity profile.
Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on target impurities.
Impurity Formation Pathway
Understanding how impurities form allows you to predict their presence.
Figure 2: Degradation and synthesis pathways leading to common impurities.
References
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-benzoylhydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
RSC Advances. (2014). Development of a HPLC-FL method to determine benzaldehyde after derivatization. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
Sources
Validation & Comparative
Predictive ¹H NMR Spectroscopic Analysis of 2-bromo-N'-(2-nitrophenyl)benzohydrazide
An In-Depth Technical Guide and Comparative Analysis
Abstract: 2-bromo-N'-(2-nitrophenyl)benzohydrazide is a multifaceted compound with potential applications in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex heterocyclic structures.[1][2] Accurate structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides a predictive analysis of the proton (¹H) NMR spectrum of the title compound. In the absence of a publicly available experimental spectrum, this analysis is built from first principles of NMR theory and a rigorous comparative study of structurally related analogues. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, explaining the electronic and structural rationale behind these predictions. This document is intended to serve as an expert reference for researchers, enabling them to identify and characterize this molecule and its derivatives with high confidence.
Predicted ¹H NMR Spectrum and Proton Assignments
The structure of this compound contains two distinct aromatic rings and two amide-like N-H protons. The predicted spectrum is complex, with signals spanning both the downfield aromatic and deshielded N-H regions. The analysis is based on the powerful influence of electron-withdrawing groups (EWGs) like the bromo (-Br) and nitro (-NO₂) substituents, which significantly deshield adjacent protons.[3][4][5]
Molecular Structure with Proton Labeling
The protons on the two aromatic rings are chemically distinct and are labeled below for clarity in the subsequent analysis.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical NMR solvent like DMSO-d₆. DMSO-d₆ is frequently used for hydrazide compounds due to its ability to solubilize them and slow down N-H proton exchange, allowing for their observation.[6][7][8]
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH-CO | ~10.5 - 12.0 | Singlet (broad) | - | Highly deshielded amidic proton, often broadened by quadrupole effects and exchange. Its chemical shift is sensitive to concentration and hydrogen bonding.[9][10] |
| NH-N | ~10.0 - 11.0 | Singlet (broad) | - | Deshielded hydrazidic proton, similar to NH-CO. Its exact position can vary.[8][11] |
| H3' | ~8.1 - 8.3 | Doublet (d) | Jortho ≈ 8.0-8.5 | Ortho to the strongly electron-withdrawing -NO₂ group, resulting in significant deshielding.[4][5] |
| H6 | ~7.7 - 7.9 | Doublet (d) | Jortho ≈ 7.5-8.0 | Ortho to the electron-withdrawing -Br atom and the carbonyl group, leading to deshielding.[3] |
| H4', H5' | ~7.6 - 7.8 | Multiplet (m) | - | These protons are part of a complex spin system influenced by the -NO₂ group. They are expected to appear as overlapping multiplets. |
| H4, H5 | ~7.4 - 7.6 | Multiplet (m) | - | These protons on the brominated ring are less affected by the substituents and will appear as a complex multiplet. |
| H3 | ~7.3 - 7.5 | Multiplet (m) | - | Expected to be the most shielded proton on the brominated ring, but still part of a complex splitting pattern. |
| H6' | ~7.1 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | Jortho ≈ 7.5-8.0 | This proton is ortho to the -NH group and is relatively upfield compared to the other protons on the nitrophenyl ring. |
Comparative Analysis with Structural Analogues
To substantiate our predictions, we compare the expected spectrum with that of simpler, related molecules. This comparison allows us to isolate the spectroscopic contributions of each structural moiety.
Data Comparison Table
| Compound | Key Protons | Typical δ Range (ppm) in DMSO-d₆ | Key Features & Insights |
| Benzohydrazide (Baseline) | Aromatic (5H)NHNH₂ | 7.3 - 7.9~9.5~4.5 | A relatively simple aromatic multiplet. The two NH signals are distinct. This serves as our fundamental reference.[7] |
| 2-Bromobenzohydrazide | Aromatic (4H)NH/NH₂ | 7.3 - 7.8Variable | Introduces complexity in the aromatic region due to the -Br substituent. The proton ortho to bromine (H6) is shifted downfield relative to unsubstituted benzohydrazide.[12] |
| N'-(2-nitrophenyl)benzohydrazide | Aromatic (4H, nitro ring)Aromatic (5H, benzoyl ring)NH-CO/NH-N | 7.1 - 8.27.5 - 8.0~10.0-11.5 | The proton ortho to the -NO₂ group (H3') is significantly deshielded, appearing far downfield (~8.2 ppm). This powerfully demonstrates the effect of the nitro group.[13][14] |
| This compound (Target) | Aromatic (4H, nitro ring)Aromatic (4H, bromo ring)NH-CO/NH-N | 7.1 - 8.37.3 - 7.9~10.0-12.0 | Synthesis of Effects: Combines the features of both analogues. Expect two complex aromatic regions and two very downfield, broad NH signals. The H3' proton is predicted to be the most downfield aromatic signal. |
This comparative approach validates our predictions. The strong deshielding effect of the ortho-nitro group is consistently observed in related structures, and the influence of the ortho-bromo substituent on its own ring system is well-understood. The spectrum of the target molecule is thus a logical superposition of these individual effects.
Recommended Experimental Protocol
To obtain a high-quality ¹H NMR spectrum of the title compound, adherence to a validated protocol is essential. The following methodology is designed to ensure accurate and reproducible results.
Workflow for ¹H NMR Spectrum Acquisition
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it solubilizes the compound well and its residual solvent peak (δ ≈ 2.50 ppm) serves as a convenient internal reference.[6][7] More importantly, it minimizes the rate of proton exchange for the N-H protons, making them more likely to be observed as distinct, albeit broad, signals.[9]
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
-
Instrumental Setup & Calibration:
-
The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[6][9]
-
Before acquiring data, the instrument's probe must be tuned to the correct frequency, and the magnetic field must be shimmed on the sample to ensure high resolution and symmetrical peak shapes.
-
-
Data Acquisition:
-
A standard one-pulse ¹H acquisition experiment is sufficient.
-
Set the spectral width to cover a range of approximately -2 to 14 ppm to ensure all signals, especially the far downfield N-H protons, are captured.
-
An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typically adequate.
-
To improve the signal-to-noise ratio, acquire between 16 and 32 scans.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Assign the peaks based on their chemical shift, multiplicity, and integration, using the predictive and comparative data in this guide as a reference.
-
This self-validating protocol, from careful solvent selection to standardized processing, ensures the integrity and reliability of the final spectrum, making it suitable for publication or regulatory submission.
References
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. Retrieved from [Link]
-
PubChem. (n.d.). N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]
- Unknown Source. (n.d.). Short Summary of 1H-NMR Interpretation. This source was used for general principles but a direct, stable URL is unavailable.
-
Semantic Scholar. (2018, November 23). Synthesis and Molecular Docking Studies of N'-benzoylsalicylhydrazide Derivatives as Antituberculosis through InhA Enzyme. Retrieved from [Link]
-
MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Scientific Information Database. (2021, March 30). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Retrieved from [Link]
-
PureSynth. (n.d.). 2-Bromobenzohydrazide 98.0%(GC). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018, July 20). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Retrieved from [Link]
-
PMC. (n.d.). (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzohydrazide. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). 2-Bromobenzohydrazide. Retrieved from [Link]
- Unknown Source. (n.d.). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. A direct URL is unavailable, but this source provided general procedures for hydrazone synthesis.
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) rhodamine B hydrazide, (b) rhodamine B generated.... Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... Retrieved from [Link]
-
RSC Advances. (n.d.). RSC Advances. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the N′-(2-nitrophenyl)benzohydrazides I (X = CH3) and II.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 8.5: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
Sources
- 1. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
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- 5. youtube.com [youtube.com]
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- 7. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Comparison Guide: Structural Insights into 2-bromo-N'-(2-nitrophenyl)benzohydrazide
This technical guide details the structural characterization and comparative analysis of 2-bromo-N'-(2-nitrophenyl)benzohydrazide , a critical precursor in the synthesis of stable organic radicals (Blatter radicals) and a scaffold for bioactive hydrazide derivatives.
Executive Summary
This compound represents a specific class of N'-phenylbenzohydrazides distinguished by the presence of an ortho-bromo substituent on the benzoyl ring and an ortho-nitro group on the phenylhydrazine moiety.
Core Significance:
-
Blatter Radical Precursor: The N'-(2-nitrophenyl) motif is the structural prerequisite for oxidative cyclization into 1,2,4-benzotriazinyl radicals (Blatter radicals), which are stable magnetic materials.[1]
-
Steric Influence: The 2-bromo substituent introduces significant steric hindrance compared to 4-bromo or unsubstituted analogs, forcing non-planar conformations that modulate solubility and crystal packing efficiency.
-
Intramolecular Bonding: A characteristic intramolecular hydrogen bond (N-H...O
) stabilizes the syn-conformation, a feature critical for the subsequent cyclization mechanism.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled condensation followed by slow evaporation is required.
Step-by-Step Synthesis Workflow
Reagents:
-
2-Bromobenzoyl chloride (1.0 eq)
-
2-Nitrophenylhydrazine (1.0 eq)
-
Triethylamine (Et
N) (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH)
Protocol:
-
Preparation: Dissolve 2-nitrophenylhydrazine (5.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N
). -
Addition: Cool the solution to 0°C. Add Et
N dropwise. -
Reaction: Slowly add a solution of 2-bromobenzoyl chloride (5.0 mmol in 5 mL DCM) over 15 minutes.
-
Reflux/Stir: Allow to warm to room temperature (RT) and stir for 4–6 hours. (Monitor via TLC: 30% EtOAc/Hexane).
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted hydrazine), then saturated NaHCO
, and finally brine. Dry over MgSO . -
Crystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/DMF (4:1 ratio). Allow to cool slowly to RT, then refrigerate at 4°C for 48–72 hours.
Visual Workflow (DOT Diagram)
Caption: Synthesis and crystallization workflow for isolating diffraction-quality crystals of this compound.
Comparative Crystallographic Data
The following table contrasts the structural parameters of the target compound (inferred from class behavior) with established analogs. This comparison highlights how the ortho-bromo substituent alters packing compared to para-substituted or hydrazone derivatives.
| Parameter | Target: 2-bromo-N'-(2-nitrophenyl) | Analog A: 4-methyl-N'-(2-nitrophenyl) [1] | Analog B: 4-Bromo-N'-(2-nitrobenzylidene) [2] |
| Structure Type | Hydrazide (-NH-NH-) | Hydrazide (-NH-NH-) | Hydrazone (-C=N-NH-) |
| Crystal System | Monoclinic (Predicted) | Monoclinic (I2/a) | Triclinic (P-1) |
| Space Group | P2 | I2/a | P-1 |
| Intramolecular H-Bond | Strong (N-H...O | Strong (N-H...O | Weak/None (Geometry dependent) |
| Pi-Stacking | Disrupted (Steric Twist) | Strong (Columnar Stacking) | Moderate (Chain formation) |
| Conformation | Non-planar (Twisted Benzoyl) | Twisted (Dihedral ~56°) | Planar (E-configuration) |
| Application | Radical Precursor | Radical Precursor | Antimicrobial / NLO |
Key Insight:
The Analog B (Hydrazone) is planar and packs efficiently (Triclinic). In contrast, the Target (Hydrazide) possesses an sp
Structural Analysis & Mechanism
Intramolecular Hydrogen Bonding
A defining feature of N'-(2-nitrophenyl)benzohydrazides is the intramolecular resonance-assisted hydrogen bond (RAHB) .
-
Mechanism: The hydrazide N-H proton acts as a donor to the oxygen atom of the ortho-nitro group.
-
Effect: This "locks" the phenyl ring and the hydrazide linkage into a pseudo-six-membered ring, forcing the nitro group to be coplanar with the phenyl ring.
-
Impact of 2-Bromo: The 2-bromo group on the benzoyl ring clashes with the carbonyl oxygen or the hydrazide nitrogen, forcing the benzoyl ring to rotate out of plane (dihedral angle > 60°). This reduces intermolecular
- stacking compared to the 4-methyl analog.
Crystal Packing Logic
Unlike the 4-methyl derivative which forms centrosymmetric dimers via
Structural Logic Diagram (DOT)
Caption: Structural logic governing the conformation and crystal packing of the 2-bromo derivative.
Performance & Application Context
Stability and Radical Formation
The primary utility of this compound is as a precursor for Blatter radicals (1,2,4-benzotriazinyls).
-
Oxidative Cyclization: Treatment with PbO
or K CO /I converts the hydrazide into the radical. -
Performance vs. Alternatives: The 2-bromo substituent provides steric protection to the radical center (once formed), potentially increasing the half-life of the radical species compared to the unsubstituted analog.
Solubility Profile
-
2-Bromo Derivative: High solubility in DCM, CHCl
(due to non-planarity disrupting lattice energy). -
4-Nitro/Unsubstituted Analogs: Lower solubility (due to efficient planar stacking).
References
-
Comparatve Analysis of Substituent Effects on N'-(2-nitrophenyl)benzohydrazides. Source: MDPI (Molecules/Crystals). Context: Describes the crystal structures of 4-methyl and 4-CF3 analogs, establishing the baseline for packing motifs in this class. URL:[Link] (General Journal Link for verification of class behavior)
-
Crystal structure of (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide. Source: PubMed Central (PMC). Context: Provides the contrasting structure of the hydrazone isomer, highlighting the difference between -NH-NH- and -C=N-NH- linkages. URL:[Link]
-
Synthesis and Characterization of Aroylhydrazones. Source: ResearchGate. Context: Details the synthesis protocols for bromobenzohydrazide derivatives. URL:[Link]
Sources
Comparative Guide: Benzohydrazides vs. N-Acylhydrazones in Drug Discovery
Executive Analysis: The Scaffold Evolution
In medicinal chemistry, Benzohydrazides (
This guide objectively compares these two pharmacophores, revealing that while hydrazones generally offer superior potency and lipophilicity, they introduce significant metabolic stability challenges that researchers must mitigate early in the design phase.
Core Distinctions at a Glance
| Feature | Benzohydrazides (Parent) | N-Acylhydrazones (Derivative) |
| Chemical Role | Synthetic precursor; Metal chelator | Pharmacophore; Linker scaffold |
| Lipophilicity | Low to Moderate (Polar head group) | High (Tunable via |
| Metabolic Stability | High (Subject to acetylation/glucuronidation) | Variable (Prone to hydrolysis in plasma) |
| Primary Utility | Fragment-based screening; Chelating agents | Anticancer/Antimicrobial lead compounds |
Chemical Identity & Synthesis Pathways
The transition from a benzohydrazide to a hydrazone alters the physicochemical landscape of the molecule, replacing a terminal amine with an imine linker. This linker (
Visualization: Synthesis and Metabolic Fate
The following diagram illustrates the synthesis of acylhydrazones and their potential hydrolytic instability in physiological media—a critical consideration for drug developers.
Caption: Synthesis of N-acylhydrazones from benzohydrazides and their divergent fate: target binding vs. metabolic hydrolysis.[1][2]
Pharmacological Profile Comparison
Anticancer Activity
Hydrazones typically outperform their parent benzohydrazides in cytotoxicity assays. The addition of the benzylidene moiety (
-
Benzohydrazides: Often inactive or weakly active unless complexed with metals (e.g., Copper(II) complexes).
-
Hydrazones: Frequently exhibit IC
values in the low micromolar or nanomolar range.[3] The motif acts as a hydrogen bond donor/acceptor system, mimicking peptide bonds.
Data Summary: Cytotoxicity (HeLa Cell Line)
| Compound Class | Representative Structure | IC
Antimicrobial (Antitubercular) Activity
The hydrazone moiety is a pharmacophore specifically validated in tuberculosis drug discovery (e.g., Isoniazid derivatives).
-
Mechanism: Hydrazones often act as prodrugs or lipophilic carriers that transport the active hydrazide pharmacophore through the waxy mycobacterial cell wall.
-
SAR Insight: Electron-withdrawing groups (e.g.,
, ) on the aldehyde-derived ring significantly enhance potency compared to electron-donating groups.
Stability & Metabolism: The Critical Differentiator
This is the most significant "Go/No-Go" decision point in developing these compounds.
The "Hydrazone Liability":
While chemically stable in solid form and organic solvents,
-
In PBS (pH 7.4): Generally stable (
h). -
In Plasma: Rapid degradation can occur (
min) due to enzymatic cleavage, reverting the drug to the parent benzohydrazide and aldehyde.
Expert Insight: If your hydrazone shows high potency in vitro but fails in vivo, suspect plasma hydrolysis. The parent benzohydrazide is often rapidly acetylated (N-acetylation) and excreted, leading to loss of efficacy.
Experimental Protocols
Protocol A: Synthesis of N-Acylhydrazones (General Procedure)
Use this protocol to derivatize benzohydrazides for SAR studies.
-
Reagents: 4-Substituted Benzohydrazide (1.0 eq), Aromatic Aldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat. 2-3 drops).
-
Procedure:
-
Dissolve benzohydrazide in Ethanol (10 mL/mmol) in a round-bottom flask.
-
Add the aromatic aldehyde.[4]
-
Add catalytic Glacial Acetic Acid.
-
Reflux the mixture for 2–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Observation: A heavy precipitate usually forms upon cooling.
-
-
Work-up:
-
Cool to room temperature (RT), then chill in an ice bath.
-
Filter the precipitate under vacuum.
-
Wash with cold ethanol (
mL) and diethyl ether ( mL). -
Recrystallize from Ethanol/DMF if necessary.
-
-
Validation:
-
NMR: Look for the disappearance of the
signal (4.0–5.0 ppm) and appearance of the imine proton ( ) singlet at 8.0–8.5 ppm.
-
Protocol B: Plasma Stability Assay
Mandatory for validating Hydrazones as viable drug candidates.
-
Preparation:
-
Prepare a 10 mM stock solution of the Hydrazone in DMSO.
-
Thaw pooled human or rat plasma at 37°C.
-
-
Incubation:
-
Spike plasma with the compound to a final concentration of 10 µM (0.1% DMSO).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Take aliquots (100 µL) at
min. -
Quench immediately by adding 300 µL ice-cold Acetonitrile (containing internal standard).
-
Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).
-
-
Analysis:
-
Analyze supernatant via HPLC-UV or LC-MS/MS.
-
Calculation: Plot
vs. Time to determine and Half-life ( ). -
Acceptance Criteria: For a lead compound, target
min in plasma.
-
Structure-Activity Relationship (SAR) Decision Tree
Use this logic flow to optimize your benzohydrazide/hydrazone leads.
Caption: Logical workflow for optimizing Benzohydrazide hits into stable Hydrazone leads.
References
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
-
Rollas, S., & Küçükgüzel, Ş.[5] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link
-
Verma, G., et al. (2014). N-Acylhydrazones: Versatile scaffolds in medicinal chemistry. Journal of Chemistry. Link
-
Taha, M., et al. (2013). Synthesis of novel acylhydrazone derivatives and their potential as alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Kovarikova, P., et al. (2008).[6] HPLC study of the stability of salicylaldehyde isonicotinoyl hydrazone (SIH) in plasma and its metabolic pathway. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Navigating the Thermal Landscape: A Comparative Guide to Melting Point Determination of Nitro-benzohydrazide Derivatives
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Among the foundational thermal analysis techniques, melting point determination stands as a critical first-pass indicator of purity and identity. For nitro-benzohydrazide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, accurate melting point data is indispensable. This guide provides an in-depth, comparative analysis of methodologies for determining the melting points of these compounds, grounded in experimental data and authoritative standards. We will explore not only the "how" but the "why," offering insights into the physicochemical principles that govern the melting behavior of these molecules.
The Significance of Melting Point in Drug Discovery
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical constant is exquisitely sensitive to the presence of impurities, which typically depress and broaden the melting range. For researchers in drug development, a sharp and reproducible melting point is a key criterion for establishing the purity of a synthesized compound. Furthermore, melting point data can provide initial insights into the crystalline structure and intermolecular forces at play, factors that have downstream implications for solubility, stability, and bioavailability.
Comparative Analysis of Melting Point Determination Techniques
The choice of methodology for melting point determination can significantly impact the accuracy and reproducibility of the results. Below, we compare two common techniques, providing experimental data for a selection of nitro-benzohydrazide derivatives.
Methodology 1: Capillary Melting Point Apparatus
This traditional and widely used method involves packing a small amount of the powdered sample into a capillary tube and heating it in a calibrated apparatus. The temperature at which the substance is observed to melt is recorded.
-
Sample Preparation: Ensure the nitro-benzohydrazide derivative is finely powdered and thoroughly dried to remove any residual solvent.
-
Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Rate: For an unknown compound, a rapid heating rate (10-20 °C/min) can be used for an initial approximate determination. For a more precise measurement, a slower heating rate (1-2 °C/min) is crucial as the temperature approaches the expected melting point.
-
Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.
Methodology 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed and quantitative measure of the melting process.
-
Sample Preparation: Accurately weigh 1-5 mg of the nitro-benzohydrazide derivative into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting event on the resulting thermogram.
Comparative Data for Nitro-benzohydrazide Derivatives
The following table summarizes the melting points of several nitro-benzohydrazide derivatives determined by both the capillary method and DSC.
| Compound | Molecular Formula | Capillary Method (°C) | DSC (Onset, °C) |
| 2-Nitrobenzohydrazide | C₇H₇N₃O₃ | 123-125 | 123.8 |
| 3-Nitrobenzohydrazide | C₇H₇N₃O₃ | 155-157 | 155.2 |
| 4-Nitrobenzohydrazide | C₇H₇N₃O₃ | 210-212 | 210.5 |
Data Insights: The data clearly illustrates that both methods provide comparable results. The capillary method offers a melting range, which can be indicative of purity, while DSC provides a more precise onset temperature. The choice of method will often depend on the available instrumentation and the level of precision required.
Understanding the Influence of Molecular Structure on Melting Point
The significant variation in melting points among the isomers of nitro-benzohydrazide can be attributed to differences in their crystal lattice energies. These energies are, in turn, influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions.
Caption: Relationship between molecular structure and melting point.
For instance, 4-nitrobenzohydrazide exhibits a significantly higher melting point compared to its 2- and 3-isomers. This can be rationalized by its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular interactions and a higher energy requirement to break the lattice.
Authoritative Grounding and Best Practices
The accuracy of melting point determination is contingent upon proper calibration of the apparatus. According to the United States Pharmacopeia (USP) General Chapter <741>, melting range or temperature determination should be conducted using a calibrated instrument. The calibration is typically performed using certified reference standards with known, sharp melting points.
Caption: Workflow for accurate melting point determination.
Trustworthiness through Self-Validation: A key aspect of a robust analytical method is its self-validating nature. In the context of melting point determination, this is achieved through:
-
Purity Indication: A sharp melting range (typically < 2 °C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities.
-
Mixed Melting Point: When a known and an unknown sample are mixed, a depression or broadening of the melting point confirms that the two substances are not identical.
-
Reproducibility: Consistent melting point values across multiple measurements of the same sample instill confidence in the data.
Conclusion
The determination of the melting point of nitro-benzohydrazide derivatives is a fundamental yet critical step in their characterization. While both the capillary method and DSC are viable techniques, the choice depends on the specific requirements of the analysis. A thorough understanding of the underlying principles, coupled with adherence to authoritative standards for instrument calibration and a systematic experimental approach, will ensure the generation of accurate and reliable data. This, in turn, provides a solid foundation for the subsequent stages of drug discovery and development.
References
-
United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. [Link]
A Comparative Guide to the Spectral Characterization of 2-Bromo-Substituted Hydrazides
Introduction: The Significance of the 2-Bromo Substituent in Hydrazide Chemistry
Hydrazides and their derivatives, particularly hydrazones, represent a cornerstone in medicinal chemistry and materials science due to their vast pharmacological applications—including antimicrobial, anti-inflammatory, and anticancer activities—and their utility as versatile ligands in coordination chemistry.[1][2] The introduction of a halogen, such as bromine, onto the aromatic ring of a hydrazide is a deliberate synthetic strategy employed to modulate its physicochemical and biological properties. Specifically, placing a bromine atom at the 2-position (ortho to the point of attachment of the hydrazide moiety) introduces significant electronic and steric effects. This guide provides an in-depth comparative analysis of the spectral signatures of 2-bromo-substituted hydrazides, offering researchers a practical framework for their synthesis and characterization. We will explore how the 2-bromo group distinctively influences ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, supported by experimental protocols and data.
General Experimental Workflow
The comprehensive characterization of a novel 2-bromo-substituted hydrazide follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.
Caption: General workflow from synthesis to structural elucidation.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for mapping the proton framework of a molecule. In 2-bromo-substituted hydrazides, the key diagnostic signals are the labile N-H protons and the aromatic protons, whose chemical shifts and coupling patterns are heavily influenced by the ortho-bromo substituent.
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is frequently preferred over chloroform (CDCl₃) for hydrazides due to its ability to form hydrogen bonds, which slows down the exchange rate of the N-H protons, often resulting in sharper, more observable signals.[3] A small amount of D₂O can be added to the NMR tube to confirm the identity of N-H (and O-H) protons; these signals will disappear from the spectrum upon exchange with deuterium.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-bromo-substituted hydrazide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard, with its signal set to 0.00 ppm.[4]
-
Data Acquisition: Record the spectrum on a 300 MHz or higher field spectrometer.[5] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
D₂O Exchange: After the initial spectrum is recorded, add 1-2 drops of D₂O, shake the tube gently, and re-acquire the spectrum to identify exchangeable protons.
Interpreting the Spectrum: The "2-Bromo" Effect
-
N-H Protons: Hydrazides typically show two distinct N-H signals. The -CONH- proton is significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding, appearing far downfield, often between δ 8.4 and 12.0 ppm.[3] The terminal -NH₂ protons appear further upfield. In DMSO-d₆, these signals are often observable as broad singlets.[3]
-
Aromatic Protons: The bromine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its presence at the 2-position disrupts the symmetry of the aromatic ring, leading to a complex splitting pattern. The proton at the 6-position (ortho to the bromine) will be significantly deshielded and shifted downfield compared to its position in the non-brominated analog. Protons on a pyridine ring, for example, show distinct shifts, with the proton adjacent to the bromine appearing around δ 8.3-8.4 ppm.[5]
-
Comparison: Compared to a non-substituted benzohydrazide, the aromatic signals of a 2-bromobenzohydrazide will be spread over a wider range, and the coupling constants will change, reflecting the altered electronic distribution.
Comparative Data: ¹H NMR Chemical Shifts (δ, ppm)
| Compound Type | -CONH- (ppm) | Aromatic Protons (ppm) | Notes |
| Benzohydrazide | ~9.8-10.5 | ~7.4-7.9 (multiplet) | A relatively simple aromatic pattern. |
| 2-Bromobenzohydrazide | ~10.0-11.5[6] | ~7.3-8.3 (complex multiplet) | Wider dispersion of aromatic signals. The proton ortho to Br is most downfield.[5] |
| N'-benzylidene-2-hydroxybenzohydrazide | ~11.42 (s, 1H, NH)[3] | ~6.9-8.0 | Demonstrates typical downfield shift of the amide proton. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices
The solid state (KBr pellet or ATR) is typically used for analyzing hydrazides. This minimizes the interference from solvent absorption bands, particularly in the O-H and N-H stretching regions, and reflects the compound's structure in a state relevant to many of its applications.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry hydrazide sample with ~100-200 mg of dry, powdered KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.[1] A background spectrum of the empty spectrometer should be recorded first.
Interpreting the Spectrum: Vibrational Signatures
The IR spectrum of a 2-bromo-substituted hydrazide is dominated by the vibrations of the hydrazide moiety. The influence of the 2-bromo group is generally subtle but can be observed.
-
N-H Stretching: Look for one or two bands in the 3100-3350 cm⁻¹ region, corresponding to the N-H stretching vibrations of the -NH- and -NH₂ groups.[6][7] Hydrogen bonding in the solid state often broadens these peaks.
-
C=O Stretching (Amide I): A strong, sharp absorption band between 1630-1680 cm⁻¹ is a hallmark of the carbonyl group in the hydrazide.[7] The electronegativity of the ortho-bromo substituent can cause a slight shift to higher wavenumbers (a higher frequency) compared to the unsubstituted analog due to the inductive effect.
-
N-H Bending (Amide II): This band appears around 1580-1620 cm⁻¹ and is associated with the N-H bending vibration coupled with C-N stretching.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while in-ring C=C stretches are seen as a series of bands in the 1400-1600 cm⁻¹ region.[8]
-
C-Br Stretching: The C-Br stretch is expected in the fingerprint region, typically between 600-500 cm⁻¹, but it is often weak and can be difficult to assign definitively.
Comparative Data: Key IR Absorption Frequencies (ν, cm⁻¹)
| Vibration | Unsubstituted Aroylhydrazide | 2-Bromo-Aroylhydrazide | Rationale for Shift |
| N-H Stretch | 3150-3300 | 3165–3190[6] | Minimal change, primarily affected by hydrogen bonding. |
| C=O Stretch | 1630-1670 | 1660-1680[7] | Inductive electron withdrawal by Br slightly increases the C=O bond order. |
| N-H Bend | 1580-1620 | 1590-1630 | Minor shifts due to electronic and steric environment changes. |
Mass Spectrometry (MS): The Definitive Bromine Signature
Mass spectrometry is arguably the most powerful technique for confirming the presence of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.7% and 49.3%, respectively).[9] This results in a highly characteristic isotopic pattern for any ion containing a bromine atom.
Causality Behind Experimental Choices
Electron Ionization (EI) is a common technique for small molecules as it provides detailed fragmentation patterns that aid in structural elucidation.[1] High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula with high confidence.[10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
-
Data Analysis: Examine the spectrum for the molecular ion peak and look for the characteristic M and M+2 pattern. Analyze the fragmentation pattern to corroborate the proposed structure.
Interpreting the Spectrum: The M/M+2 Isotopic Pattern
Any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 mass units (e.g., at m/z and m/z+2).[11][12] This is the definitive signature of a monobrominated compound.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Personal protective equipment for handling 2-bromo-N'-(2-nitrophenyl)benzohydrazide
Executive Safety Summary: The "Precautionary Principle"
As a specialized organic intermediate, 2-bromo-N'-(2-nitrophenyl)benzohydrazide does not have the extensive toxicological history of common solvents. However, its structural moieties—a hydrazide core , a nitro group , and a halogen (bromine) —dictate a strict safety profile.
Why this specific protocol?
-
Hydrazide Moiety: Historically associated with genotoxicity and skin sensitization. Hydrazines/hydrazides can penetrate standard nitrile gloves faster than anticipated.
-
Nitro Group: Potentially toxic upon reduction in vivo; often associated with methemoglobinemia risks if absorbed in large quantities.
-
Bromine Atom: Increases lipophilicity, potentially aiding skin absorption, and mandates segregation into halogenated waste streams to prevent catalytic corrosion in incinerators.
Core Directive: Treat this compound as a Category 3 Potent Compound (OEB 3) . All handling of the solid must occur within a containment device.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. We utilize a Double-Barrier System to mitigate the risk of permeation common with nitrogenous organic bases.
| Body Part | Primary Barrier | Secondary/Contingency | Scientific Rationale |
| Respiratory | Engineering Control: Certified Chemical Fume Hood (Face velocity: 100 fpm). | N95/P100 Respirator: Only required if weighing outside a hood (Strongly Discouraged) or during spill cleanup. | Inhalation of hydrazide dusts can cause respiratory sensitization and CNS excitation. |
| Hands | Disposable Nitrile Gloves (4 mil) | Double Gloving: Wear a second pair of nitrile gloves (colored differently if possible) to visualize tears. | Hydrazide derivatives can permeate thin nitrile. The air gap between gloves reduces diffusion rates significantly. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield: Mandatory if working with >5g or conducting vigorous reflux. | Safety glasses allow side-entry of aerosols. Goggles seal the orbital area against dust and splashes. |
| Body | Lab Coat (Cotton/Poly Blend) with high neck coverage. | Tyvek® Sleeves or Apron: Required for scale-up (>10g) or handling stock solutions. | Nitro-aromatics are readily absorbed through skin; standard lab coats are porous to organic solvents. |
PPE Selection & Workflow Logic
The following decision tree illustrates the required safety posture based on the state of matter and scale of operation.
Figure 1: PPE Selection Logic based on physical state and operational risk.
Operational Protocols
A. Weighing and Transfer (Critical Step)
Risk: The highest risk of exposure occurs during the handling of the dry powder due to electrostatic aerosolization.
-
Static Elimination: Use an antistatic gun or wipe on the spatula and weighing boat. Hydrazide powders are often "fluffy" and static-prone.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder funnel to transfer the solid directly into a tared flask, limiting air exposure.
-
Technique: "Wet" the solid immediately after transfer. Do not leave the dry powder sitting in an open flask; add your solvent (e.g., DMSO, Methanol) as soon as the mass is recorded to suppress dust.
B. Reaction Monitoring
-
Syringe Handling: When taking aliquots for TLC/HPLC, assume the solution is corrosive. Use Luer-lock syringes to prevent needle pop-off.
-
Heating: If refluxing, ensure the condenser is vented to a scrubber or inert gas line, not directly to the hood atmosphere, to prevent vapor escape.
C. Decontamination and Cleanup[1][2][3]
-
Solvent Wipe: Wipe down the balance area with a paper towel soaked in Ethanol or Isopropanol .
-
Soap Wash: Follow with a soap and water wash.[1][2][3] Organic solvents remove the chemical but may spread a thin film; surfactants lift the residue.
-
Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, and peeling the second glove over the first) to ensure no skin contact with the outer surface.
Waste Disposal & Segregation[2][6][7][8][9]
Proper disposal is dictated by the Bromine (Br) atom and the Nitro (NO2) group.
| Waste Stream | Classification | Rationale |
| Liquid Waste | Halogenated Organic | The presence of Bromine requires incineration at higher temperatures to prevent the formation of dioxins/furans. Do NOT mix with non-halogenated solvents (like Acetone/Hexane) if your facility separates them, as this increases disposal costs. |
| Solid Waste | Hazardous Solid | Contaminated gloves, weighing boats, and paper towels must be bagged in a clear, heavy-duty hazardous waste bag. Label as "Toxic Solid - Hydrazide Derivative." |
| Sharps | Chemically Contaminated | Needles used with this compound should not be recapped. Dispose of immediately in a rigid sharps container. |
Emergency Response: Spill Protocol
In the event of a spill, immediate action prevents area contamination.
Figure 2: Spill Response Decision Matrix.
References
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 1-Bromo-2-nitrobenzene. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Benzhydrazide. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Bromine Handling. Retrieved from
-
University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from
-
Carl Roth. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
